molecular formula C8H6BrN3 B1337644 6-Bromo-1,8-naphthyridin-2-amine CAS No. 64874-38-0

6-Bromo-1,8-naphthyridin-2-amine

Cat. No.: B1337644
CAS No.: 64874-38-0
M. Wt: 224.06 g/mol
InChI Key: PEDHUXRIIJIMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,8-naphthyridin-2-amine (CAS 64874-38-0) is a brominated 1,8-naphthyridine derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is a solid with a melting point of 210-212 °C and a molecular weight of 224.06 g/mol . Its structure features a reactive bromine atom and an amine group, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The 1,8-naphthyridine core is of significant research interest due to its wide spectrum of pharmacological activities, particularly as a scaffold for developing antimicrobial agents . Historically, the 1,8-naphthyridine structure was the foundation for the first antibacterial agent in its class, nalidixic acid, which functions by inhibiting bacterial DNA gyrase . Researchers utilize this compound to create novel analogues for investigating new antibacterial therapies, especially against drug-resistant pathogens . Beyond anti-infectives, this scaffold is also being explored in other therapeutic areas, including the development of selective ligands for the Cannabinoid Type 2 (CB2) receptor . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHUXRIIJIMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493124
Record name 6-Bromo-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64874-38-0
Record name 6-Bromo-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,8-naphthyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elusive Synthesis of 6-Bromo-1,8-naphthyridin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis and characterization of the heterocyclic compound 6-Bromo-1,8-naphthyridin-2-amine. Despite its importance as a potential building block in medicinal chemistry and drug development, a detailed, publicly available experimental protocol for its synthesis and comprehensive characterization data remains elusive in the current scientific literature and patent databases. This document summarizes the available information and outlines general synthetic strategies applicable to the 1,8-naphthyridine core, providing a foundational understanding for researchers aiming to work with this compound.

Physicochemical Properties and Identification

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily sourced from commercial suppliers and chemical databases.

PropertyValueSource
Molecular Formula C₈H₆BrN₃--INVALID-LINK--
Molecular Weight 224.06 g/mol --INVALID-LINK--
CAS Number 64874-38-0--INVALID-LINK--
Appearance Solid (form may vary)--INVALID-LINK--

Putative Synthetic Pathways

While a specific, detailed synthesis for this compound is not readily found, the synthesis of the 1,8-naphthyridine core is well-documented. General synthetic methodologies, such as the Friedländer annulation or Skraup-Doebner-von Miller reactions, could potentially be adapted for the synthesis of this specific bromo-substituted derivative.

A plausible synthetic approach, illustrated below, would involve the condensation of a suitably substituted aminopyridine with a three-carbon component to construct the second pyridine ring.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Condensation_Cyclization Condensation & Cyclization 2_Amino_5_bromopyridine->Condensation_Cyclization Reactant C3_Synthon Three-Carbon Synthon (e.g., Acrolein, Malonic Acid Derivative) C3_Synthon->Condensation_Cyclization Reactant Target_Molecule This compound Condensation_Cyclization->Target_Molecule Forms

Caption: Plausible synthetic route to this compound.

This generalized workflow would likely involve a condensation reaction followed by an intramolecular cyclization and subsequent aromatization to yield the desired 1,8-naphthyridine scaffold. The specific reagents and reaction conditions (e.g., catalyst, solvent, temperature) would require empirical optimization.

Characterization Methods

Confirmation of the successful synthesis of this compound would necessitate a suite of analytical techniques to elucidate its structure and purity.

Characterization_Workflow cluster_techniques Characterization Techniques Synthesized_Product Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Synthesized_Product->IR Functional Group Identification EA Elemental Analysis Synthesized_Product->EA Elemental Composition

Caption: Standard characterization workflow for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the connectivity of the atoms in the molecule. The proton NMR would show characteristic signals for the aromatic protons on the naphthyridine core and the amine protons. The carbon NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, which should correspond to 224.06 g/mol for the specified molecular formula. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present, such as the N-H stretches of the primary amine and the C=C and C=N stretching vibrations of the aromatic rings.

  • Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should align with the theoretical values for C₈H₆BrN₃.

Conclusion for Researchers

While this compound is commercially available, the lack of a published, detailed synthetic protocol presents a challenge for researchers wishing to prepare it in-house or to synthesize derivatives. The development of a robust and scalable synthesis would be a valuable contribution to the field of medicinal chemistry. Researchers undertaking this challenge should focus on the adaptation of established naphthyridine syntheses, coupled with rigorous characterization of the final product using the analytical methods outlined above. The data presented in this guide serves as a starting point for such endeavors.

Spectroscopic Characterization of 6-Bromo-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-1,8-naphthyridin-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data for analogous structures. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are essential for the structural elucidation and characterization of this and similar compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values serve as a reference for researchers working on the synthesis and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.8 - 7.0d8.0 - 9.0
H-47.8 - 8.0d8.0 - 9.0
H-58.1 - 8.3d2.0 - 3.0
H-78.5 - 8.7d2.0 - 3.0
-NH₂5.0 - 6.0br s-

Disclaimer: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3110 - 114
C-4138 - 142
C-4a120 - 124
C-5140 - 144
C-6115 - 119
C-7150 - 154
C-8a152 - 156

Disclaimer: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺223.9818 / 225.9797The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.[1]
[M]⁺222.9740 / 224.9719Molecular ion peak, also showing the bromine isotopic pattern.[1]

Table 4: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3400 - 3250Medium (two bands for primary amine)[2]
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
N-H Bend (Amine)1650 - 1580Medium[2]
C=N Stretch1620 - 1550Medium to Strong
C=C Stretch (Aromatic)1580 - 1450Medium to Strong
C-N Stretch (Aromatic Amine)1335 - 1250Strong[2]
C-Br Stretch600 - 500Medium to Strong

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe analysis is also an option.

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information.[4] For softer ionization to primarily observe the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (for solid samples):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind a few milligrams of the solid sample in an agate mortar and pestle. Add a drop of Nujol (mineral oil) and continue to grind to create a fine paste (mull).[6] Spread the mull between two salt plates (e.g., NaCl or KBr).[6]

    • Thin Film Method: Dissolve the solid sample in a volatile solvent. Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the salt plates/Nujol) should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Compound 6-Bromo-1,8- naphthyridin-2-amine NMR_Sample Dissolved in Deuterated Solvent Compound->NMR_Sample MS_Sample Prepared for Ionization Compound->MS_Sample IR_Sample Solid Sample Prep (e.g., KBr Pellet) Compound->IR_Sample NMR NMR Spectrometer NMR_Sample->NMR MS Mass Spectrometer MS_Sample->MS IR IR Spectrometer IR_Sample->IR NMR_Spectrum NMR Spectrum (¹H, ¹³C) NMR->NMR_Spectrum Mass_Spectrum Mass Spectrum (m/z vs. Intensity) MS->Mass_Spectrum IR_Spectrum IR Spectrum (%T vs. Wavenumber) IR->IR_Spectrum

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_goal Primary Goal cluster_techniques Analytical Techniques cluster_info Information Obtained Structure Structural Elucidation of This compound NMR NMR Spectroscopy Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Connectivity Proton & Carbon Connectivity NMR->Connectivity MolWeight Molecular Weight & Elemental Composition MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chemical Structure and Numbering

The unambiguous assignment of NMR signals requires a standardized numbering system for the 6-Bromo-1,8-naphthyridin-2-amine molecule. The following diagram illustrates the chemical structure with IUPAC numbering, which will be used for all subsequent spectral assignments.

Caption: Chemical structure of this compound with IUPAC numbering.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following methodology is recommended for the analysis of this compound and related derivatives.[2][3]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended due to its excellent solvating power for polar heterocyclic compounds. Chloroform-d (CDCl3) can also be used.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference spectra to the residual solvent peak (e.g., DMSO-d6 at δ = 2.50 ppm for 1H NMR).[3]

  • Sample Transfer: Transfer the final solution to a 5 mm NMR tube.

2.2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.[2][3]

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Temperature: 298 K (25 °C).

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and Baseline Correction: Perform manual or automatic phase correction and baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent signal.

Spectral Data and Interpretation

Disclaimer: The following spectral data are predicted values based on the known NMR spectra of 1,8-naphthyridine and the established substituent chemical shift (SCS) effects of amino and bromo groups.[4][5] Specific experimental values may vary based on solvent, concentration, and temperature.

3.1. 1H NMR Spectral Data

The proton NMR spectrum is expected to show signals for four aromatic protons and a broad signal for the amine protons. The electron-donating amino group (-NH2) at the C2 position will cause an upfield shift (to lower ppm) for nearby protons, particularly H3. Conversely, the electron-withdrawing bromine atom at the C6 position will cause a downfield shift (to higher ppm) for adjacent protons, primarily H5 and H7.

Table 1: Expected 1H NMR Data for this compound (in DMSO-d6, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H3~6.7 - 6.9dJ3,4 = ~8.5 - 9.0 Hz
H4~7.8 - 8.0dJ4,3 = ~8.5 - 9.0 Hz
H5~8.2 - 8.4dJ5,7 = ~2.0 - 2.5 Hz
H7~8.8 - 9.0dJ7,5 = ~2.0 - 2.5 Hz
NH2~6.5 - 7.5br s-

Interpretation Workflow:

G cluster_0 Substituent Effects cluster_1 Resulting Chemical Shifts NH2_effect NH2 at C2 (Electron Donating) H3 H3 (Upfield Shift) NH2_effect->H3 H4 H4 NH2_effect->H4 Br_effect Br at C6 (Electron Withdrawing) H5 H5 (Downfield Shift) Br_effect->H5 H7 H7 (Downfield Shift) Br_effect->H7

Caption: Influence of substituents on proton chemical shifts.

3.2. 13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br) and the electronic effects of the substituents.

Table 2: Expected 13C NMR Data for this compound (in DMSO-d6, 100 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~160 - 162
C3~108 - 110
C4~137 - 139
C4a~153 - 155
C5~122 - 124
C6~118 - 120
C7~140 - 142
C8a~148 - 150

Interpretation Notes:

  • C2: Significantly downfield due to the direct attachment of the electronegative nitrogen (N1) and the amino group.

  • C6: The signal for the carbon atom bearing the bromine (C-Br) is expected to be in the mid-range of the aromatic region; its exact position is influenced by the heavy atom effect.

  • Quaternary Carbons (C4a, C8a): These carbons, which are not attached to any protons, will typically show weaker signals and are found at the downfield end of the spectrum due to their positions at the ring fusion and proximity to nitrogen atoms.

Conclusion

This guide provides a foundational framework for the 1H and 13C NMR analysis of this compound. It includes detailed, generalized experimental protocols and a predictive interpretation of the NMR spectra. The provided tables of expected chemical shifts serve as a valuable reference for researchers in the structural confirmation of this compound and its analogues. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 6-Bromo-1,8-naphthyridin-2-amine. The information herein is synthesized from established principles of mass spectrometry and data from related chemical structures, offering a predictive guide for researchers working with this compound.

Compound Overview

This compound is a heterocyclic organic compound with the chemical formula C₈H₆BrN₃. Its structure consists of a 1,8-naphthyridine core, which is a diazanonaphthalene, substituted with a bromine atom and an amine group. The molecular weight of this compound is 224.06 g/mol . Derivatives of 1,8-naphthyridine are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, all bromine-containing ions will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3]

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonDescription of Neutral Loss
223 / 225[C₈H₆BrN₃]⁺Molecular Ion (M⁺)
144[C₈H₅N₃]⁺Loss of HBr
118[C₇H₄N₂]⁺Loss of HBr and HCN
91[C₆H₃N]⁺Loss of HBr and 2 HCN

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion. The stable aromatic naphthyridine core suggests that the molecular ion will be relatively abundant.[4]

The primary fragmentation pathways are likely to involve the cleavage of the carbon-bromine bond and fragmentation of the heterocyclic rings.

DOT Script for Fragmentation Pathway

Fragmentation_Pathway M [C₈H₆BrN₃]⁺˙ m/z = 223/225 F1 [C₈H₅N₃]⁺˙ m/z = 144 M->F1 - HBr F2 [C₇H₄N₂]⁺˙ m/z = 118 F1->F2 - HCN F3 [C₆H₃N]⁺˙ m/z = 91 F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

To acquire the mass spectrum of this compound, a standard protocol using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) can be employed.

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100-200 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution to remove any particulate matter.

4.2. Instrumentation and Conditions

The following are typical experimental conditions for the analysis of similar aromatic compounds.

Table 2: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph (GC)
Injection ModeSplitless
Injector Temperature280 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Rangem/z 40-300
Scan Rate2 scans/sec

DOT Script for Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve in Solvent P2 Vortex P1->P2 P3 Filter (if needed) P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Spectrum A4->D1 D2 Identify Peaks D1->D2 D3 Propose Fragmentation D2->D3

Caption: General experimental workflow for mass spectrometry analysis.

Interpretation of Fragmentation Patterns

  • Molecular Ion (m/z 223/225): The presence of a strong pair of peaks at m/z 223 and 225, with approximately equal intensity, is a clear indicator of a monobrominated compound.[2][3]

  • Loss of HBr (m/z 144): A common fragmentation pathway for bromo-aromatic compounds is the elimination of a hydrogen bromide radical, leading to the ion at m/z 144.

  • Loss of HCN (m/z 118 and 91): The naphthyridine ring system contains two nitrogen atoms. Sequential loss of hydrogen cyanide (HCN) is a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds. This would result in fragment ions at m/z 118 and m/z 91.

  • Amine Fragmentation: While alpha-cleavage is common for aliphatic amines, the amino group on an aromatic ring is more stable.[4][5] Its primary influence on the fragmentation of this molecule is likely through its effect on the overall electron density of the ring system.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a distinct molecular ion doublet and subsequent fragmentation through the loss of HBr and HCN. This guide provides a foundational understanding for researchers to interpret the mass spectra of this and structurally related compounds, aiding in their identification and characterization in various research and development applications. The provided experimental protocols offer a starting point for method development.

References

A Technical Guide to Determining the Solubility of 6-Bromo-1,8-naphthyridin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 6-Bromo-1,8-naphthyridin-2-amine, a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific compound, this document offers standardized experimental protocols and data presentation formats to enable researchers to generate, record, and compare their findings systematically.

Introduction

This compound is a solid organic compound with the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol . Understanding its solubility in various organic solvents is a critical first step in many research and development applications, including reaction chemistry, formulation development, and analytical method development. The general principle of "like dissolves like" suggests that the solubility of this relatively polar molecule will vary across different organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This standardized format facilitates clear comparison and interpretation of results.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25
Methanol (MeOH)25
Ethanol (EtOH)25
Dichloromethane (DCM)25
Acetone25
Acetonitrile (ACN)25
Water25

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent. This method is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G Solubility Determination Workflow A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute filtered solution F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Qualitative Solubility Testing

For rapid screening, qualitative solubility tests can be performed.[1][2][3] This involves observing the dissolution of a small, unweighed amount of the compound in a small volume of solvent.

Procedure:

  • Place approximately 2-5 mg of this compound into a small test tube.

  • Add the chosen solvent dropwise, up to 1 mL, agitating after each addition.

  • Observe whether the solid dissolves completely.

  • Record the results as "soluble," "partially soluble," or "insoluble."

This method is useful for initial solvent screening before performing more rigorous quantitative analysis.

Factors Influencing Solubility

Researchers should be aware of several factors that can influence solubility measurements:

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Purity of the Solvent: The presence of water or other contaminants in the solvent can alter its solvating properties.

  • Temperature: Solubility is generally temperature-dependent.

  • pH (for aqueous solutions): The ionization state of the compound can significantly impact its solubility in aqueous media.

  • Polymorphism: Different crystalline forms of the compound may exhibit different solubilities.

By following the standardized protocols and maintaining careful experimental control, researchers can generate reliable and comparable solubility data for this compound, facilitating its effective use in further scientific endeavors.

References

The Friedländer Synthesis: A Comprehensive Guide to the Preparation of 1,8-Naphthyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide explores the Friedländer synthesis as a robust and versatile method for the preparation of 1,8-naphthyridine derivatives. We will delve into the reaction mechanism, provide detailed experimental protocols for modern, environmentally benign approaches, and present quantitative data to inform your synthetic strategies.

Introduction to the Friedländer Synthesis for 1,8-Naphthyridines

The Friedländer synthesis is a classic condensation reaction that provides a direct route to quinolines and related heterocyclic systems. In the context of 1,8-naphthyridine synthesis, the reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] This acid- or base-catalyzed reaction proceeds through a condensation followed by a cyclodehydration to furnish the final 1,8-naphthyridine ring system.[1] The versatility of this method allows for the introduction of a wide range of substituents on the newly formed pyridine ring, making it a powerful tool for generating diverse libraries of compounds for drug discovery.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines commences with an aldol-type condensation between 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine product.[1]

Friedlander_Mechanism reactant1 2-Aminonicotinaldehyde aldol_addition Aldol-Type Addition reactant1->aldol_addition reactant2 Active Methylene Compound enolate Enolate Formation reactant2->enolate Deprotonation catalyst Base Catalyst (e.g., Choline Hydroxide) catalyst->enolate enolate->aldol_addition iminium Iminium Intermediate aldol_addition->iminium cyclization Intramolecular Cyclization iminium->cyclization dehydration Dehydration cyclization->dehydration product 1,8-Naphthyridine Derivative dehydration->product DNA_Gyrase_Inhibition dna_gyrase Bacterial DNA Gyrase dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to naphthyridine 1,8-Naphthyridine Derivative naphthyridine->dna_gyrase Inhibits Experimental_Workflow synthesis Synthesis (Friedländer Reaction) workup Reaction Work-up (Extraction, Concentration) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry, etc.) purification->characterization bioassay Biological Evaluation (e.g., Antimicrobial, Anticancer assays) characterization->bioassay

References

The Emerging Role of 6-Bromo-1,8-naphthyridin-2-amine in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The heterocyclic compound 6-Bromo-1,8-naphthyridin-2-amine is emerging as a valuable and versatile scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its potential applications, targeting researchers, scientists, and professionals in drug development. The 1,8-naphthyridine core is a recognized "privileged scaffold," known for its ability to bind to a diverse range of biological targets, and the strategic placement of the bromo and amine functionalities on this particular derivative offers multiple avenues for chemical modification.[1][2][3]

Core Scaffold and Synthetic Utility

This compound possesses a unique structural framework, combining the biologically active 1,8-naphthyridine nucleus with a reactive bromine atom and an amino group. This arrangement allows for selective functionalization at different positions, making it an attractive starting material for the synthesis of diverse compound libraries. The bromine atom can participate in various cross-coupling reactions, while the amino group is readily amenable to acylation, alkylation, and other modifications.

Application in the Development of Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

A significant application of this compound has been demonstrated in the development of inhibitors for hematopoietic prostaglandin D2 synthase (H-PGDS). H-PGDS is a key enzyme in the inflammatory cascade, and its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, atopic dermatitis, and muscular dystrophy.[4]

A patented synthesis showcases the utility of this compound as a key intermediate in the preparation of H-PGDS inhibitors.[4] The process involves a palladium-catalyzed carbonylation reaction, highlighting the reactivity of the bromo substituent.

Experimental Protocol: Synthesis of an Ethyl 2-amino-1,8-naphthyridine-6-carboxylate Intermediate

The following protocol is adapted from patent literature for the synthesis of a key intermediate from this compound.[4]

Materials:

  • This compound

  • Ethanol

  • Triethylamine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Carbon Monoxide (CO) gas

  • Autoclave

Procedure:

  • A solution of this compound (20 g, 69.4 mmol) is prepared in ethanol (200 mL) within an autoclave.

  • Triethylamine (19.33 mL, 139 mmol) is added to the solution.

  • The autoclave is charged with carbon monoxide gas to a pressure of 100 psi.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5.07 g, 6.94 mmol) is then added to the reaction mixture.

  • The reaction is allowed to proceed under appropriate temperature and time conditions to yield the corresponding ethyl 2-amino-1,8-naphthyridine-6-carboxylate.

This transformation is a critical step, converting the bromo-derivative into a carboxylated intermediate, which can be further elaborated to generate potent H-PGDS inhibitors.

HPGDS_Inhibitor_Synthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Intermediate cluster_final Final Product Class This compound This compound Reagents CO (100 psi) Ethanol, Triethylamine Pd(dppf)Cl₂ Intermediate Ethyl 2-amino-1,8- naphthyridine-6-carboxylate Reagents->Intermediate Palladium-catalyzed Carbonylation HPGDS_Inhibitors H-PGDS Inhibitors Intermediate->HPGDS_Inhibitors Further Elaboration Kinase_Inhibitor_Scaffold cluster_scaffold Core Scaffold cluster_modifications Potential Modifications cluster_target Biological Target Scaffold This compound Amino_Mod Modification at 2-amino position (Hinge Binding) Scaffold->Amino_Mod Bromo_Mod Modification at 6-bromo position (Solvent Front) Scaffold->Bromo_Mod Kinase Kinase ATP Binding Site Amino_Mod->Kinase Bromo_Mod->Kinase

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the 1,8-naphthyridine scaffold, detailing its synthesis, multifaceted biological activities, and mechanisms of action, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The 1,8-naphthyridine core is a bioisostere of quinoline and is present in numerous synthetic compounds that exhibit a wide range of biological activities.[1] This versatility has captured the attention of medicinal chemists, leading to the exploration of 1,8-naphthyridine derivatives in a multitude of therapeutic areas.[2][3] The broad spectrum of activities associated with this scaffold includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6]

Anticancer Activity: Targeting Key Cellular Pathways

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as DNA replication and cell signaling.

Topoisomerase Inhibition

A key mechanism of action for several 1,8-naphthyridine-based anticancer agents is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[7][8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.[9][10][11] Voreloxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[5]

Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met, which are crucial nodes in signaling pathways that drive tumor growth, proliferation, and metastasis.[8][12][13][14] By blocking the ATP-binding site of these kinases, 1,8-naphthyridine compounds can effectively shut down these oncogenic signaling cascades.[12]

Antimicrobial Activity: A Legacy of Combating Infectious Diseases

The journey of 1,8-naphthyridines in drug discovery began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic.[1] This class of compounds exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][15]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics, which feature the 1,8-naphthyridine core, bind to the complex of DNA gyrase or topoisomerase IV and DNA.[3] This interaction traps the enzyme in a state where it has introduced a double-strand break in the bacterial chromosome but is unable to reseal it.[1][16] The accumulation of these unrepaired breaks is lethal to the bacteria.[1] The 1,8-naphthyridine scaffold is a key structural feature of several successful antibiotics, including gemifloxacin and trovafloxacin.[17][18]

Anti-inflammatory and Antiviral Properties

Beyond their established roles in cancer and infectious diseases, 1,8-naphthyridine derivatives have also shown promise as anti-inflammatory and antiviral agents.[2][5] Their anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokine production.[19][20] In the realm of antiviral research, certain 1,8-naphthyridine compounds have demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[5][21][22]

Quantitative Data Summary

The following tables summarize the biological activities of representative 1,8-naphthyridine derivatives from the literature.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12HBL-100 (Breast)1.37[19]
Compound 17KB (Oral)3.7[19]
Compound 22SW-620 (Colon)3.0[19]
Compound 29PA-1 (Ovarian)0.41[23]
Compound 29SW620 (Colon)1.4[23]
Compound 36PA-1 (Ovarian)1.19[23]
Compound 47MIAPaCa (Pancreatic)0.41[23]
Compound 47K-562 (Leukemia)0.77[23]

Table 2: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic AcidEscherichia coliVaries by strain[1]
GemifloxacinStreptococcus pneumoniaeVaries by strain[17]
TrovafloxacinGram-positive & Gram-negative pathogensVaries by strain[17]
PD 131628Escherichia coliMore active than ciprofloxacin[24]
PD 131628StaphylococciConsiderably more active than ciprofloxacin[24]

Experimental Protocols

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

This protocol describes a general method for the synthesis of the 1,8-naphthyridine scaffold using the Friedländer condensation reaction.[2][6][19]

Materials:

  • 2-Aminonicotinaldehyde

  • An active methylene compound (e.g., ketone, β-ketoester)

  • Catalyst (e.g., choline hydroxide, an acid, or a base)[2][6]

  • Solvent (e.g., water, ethanol)[6]

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus (if required)

  • Extraction solvents (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

  • To a reaction vessel, add 2-aminonicotinaldehyde (1 equivalent), the active methylene compound (1-3 equivalents), and the solvent.

  • Add the catalyst (catalytic amount).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over a suitable drying agent, and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,8-naphthyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines.[17][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,8-Naphthyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the 1,8-naphthyridine test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration of 1,8-naphthyridine derivatives against bacterial strains.[26][27]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,8-Naphthyridine test compound

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in CAMHB, adjusted to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the 1,8-naphthyridine test compound in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well (except for the sterility control) with the standardized bacterial suspension. Include a growth control well (bacteria with no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • Optionally, the optical density of the wells can be measured using a microplate reader to quantify bacterial growth.

Visualizing Mechanisms and Pathways

Kinase Inhibition by 1,8-Naphthyridine Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates 1,8-Naphthyridine 1,8-Naphthyridine Derivative 1,8-Naphthyridine->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Tumor Growth & Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: General mechanism of kinase inhibition by 1,8-naphthyridine derivatives.

Inhibition of Bacterial DNA Gyrase by 1,8-Naphthyridine Quinolones

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->Gyrase_DNA_Complex Double_Strand_Break Transient Double-Strand Break Gyrase_DNA_Complex->Double_Strand_Break Introduces Stabilized_Complex Stabilized Cleavage Complex Gyrase_DNA_Complex->Stabilized_Complex Forms Supercoiled_DNA Negatively Supercoiled DNA Double_Strand_Break->Supercoiled_DNA Resealing & Supercoiling 1,8-Naphthyridine 1,8-Naphthyridine (Quinolone) 1,8-Naphthyridine->Gyrase_DNA_Complex Binds to Cell_Death Bacterial Cell Death Stabilized_Complex->Cell_Death Leads to

Caption: Mechanism of DNA gyrase inhibition by 1,8-naphthyridine-based quinolones.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR Binds GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Simplified overview of the EGFR signaling pathway.

Experimental Workflow for 1,8-Naphthyridine Drug Discovery

Drug_Discovery_Workflow Synthesis Synthesis of 1,8-Naphthyridine Library Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, MIC) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: General workflow for the discovery of 1,8-naphthyridine-based drugs.

References

In-Depth Technical Guide: 6-Bromo-1,8-naphthyridin-2-amine (CAS Number 64874-38-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,8-naphthyridin-2-amine, identified by the CAS number 64874-38-0, is a heterocyclic organic compound belonging to the 1,8-naphthyridine class. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the properties, synthesis, handling, and known biological significance of this compound, serving as a crucial resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Melting Point 210-212 °C (sublimes)[2][3]
Boiling Point (Predicted) 357.2 ± 37.0 °C[3]
Density (Predicted) 1.744 ± 0.06 g/cm³[3]
Appearance Off-white to slight yellow solid[4]
SMILES Nc1ccc2cc(Br)cnc2n1[5]
InChI 1S/C8H6BrN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)[5]

Synthesis

A plausible synthetic approach involves the reaction of 2,6-diaminopyridine with a suitable three-carbon synthon that introduces the brominated portion of the second ring.

Logical Workflow for a Potential Synthesis:

A 2,6-Diaminopyridine C Cyclocondensation (Friedländer type) A->C B Bromomalondialdehyde or equivalent B->C D This compound C->D Purification

Caption: A potential synthetic pathway to this compound.

General Experimental Protocol for Friedländer Synthesis of 1,8-Naphthyridines:

A general procedure for the synthesis of 1,8-naphthyridines involves stirring a mixture of a 2-aminonicotinaldehyde derivative with a carbonyl compound (containing an α-methylene group) in a suitable solvent, often in the presence of a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated through extraction and purified by crystallization or chromatography.[2]

Handling and Safety

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H318: Causes serious eye damage.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H335: May cause respiratory irritation.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Storage: The compound should be stored in a dark place under an inert atmosphere at room temperature.[6] Some suppliers recommend storage at 4°C and protected from light.[1]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the 1,8-naphthyridine scaffold is a well-established pharmacophore with a wide range of biological activities.

Precursor for Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

This compound is utilized as a key reactant in the synthesis of substituted naphthyridines that act as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS is an enzyme involved in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Inhibition of H-PGDS is a therapeutic strategy for conditions such as asthma and allergic rhinitis.

Logical Flow from Precursor to Therapeutic Target:

A This compound B Chemical Synthesis A->B C H-PGDS Inhibitor B->C D Inhibition of PGD2 Production C->D Blocks enzyme activity E Therapeutic Effect (e.g., Anti-inflammatory) D->E

Caption: Role of this compound in H-PGDS inhibition.

Potential Anticancer Activity

Numerous derivatives of the 1,8-naphthyridine core have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerase II, and the induction of apoptosis. While no specific IC50 values for this compound have been reported in the reviewed literature, its structural similarity to other biologically active naphthyridines suggests potential for further investigation in this area.

Representative IC50 Values for 1,8-Naphthyridine Derivatives (Not CAS 64874-38-0):

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthyridine DerivativesHeLa (Cervical Cancer)0.7 - 172.8[8]
Naphthyridine DerivativesHL-60 (Leukemia)0.1 - 102.9[8]
Naphthyridine DerivativesPC-3 (Prostate Cancer)2.7 - 124.6[8]
2-phenyl-7-methyl-1,8-naphthyridine derivativesMCF7 (Breast Cancer)1.47 - 35.3[7]
Potential Antimicrobial Activity

The 1,8-naphthyridine scaffold is the core of several antibacterial agents, including nalidixic acid.[6] Derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[3] Some 1,8-naphthyridine derivatives have also been reported to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not available, its structural framework suggests it could serve as a starting point for the development of new antimicrobial agents.

Experimental Workflow for Antimicrobial Screening:

A Prepare stock solution of This compound C Broth microdilution or disk diffusion assay A->C B Culture bacterial strains (e.g., S. aureus, E. coli) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Evaluate potentiation with known antibiotics D->E

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromo-1,8-naphthyridin-2-amine. The protocols and data presented are based on established methodologies for structurally similar aminopyridines and aim to facilitate the synthesis of novel 6-aryl-1,8-naphthyridin-2-amine derivatives for applications in drug discovery and medicinal chemistry.[1][2]

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.[4][5] The synthesis of novel analogs through Suzuki-Miyaura coupling enables the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with various arylboronic acids is depicted below. This reaction facilitates the formation of a carbon-carbon bond between the naphthyridine core and an aryl group.

General Reaction Scheme for the Suzuki-Miyaura Coupling of this compound.

Quantitative Data

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is extrapolated from studies on the structurally analogous 5-bromo-2-methylpyridin-3-amine, providing a reliable estimate of reaction efficiency under the specified conditions.[2][6]

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid6-Phenyl-1,8-naphthyridin-2-amine80-90%
4-Methylphenylboronic acid6-(p-Tolyl)-1,8-naphthyridin-2-amine85-95%
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine82-92%
4-Fluorophenylboronic acid6-(4-Fluorophenyl)-1,8-naphthyridin-2-amine75-85%
4-Chlorophenylboronic acid6-(4-Chlorophenyl)-1,8-naphthyridin-2-amine78-88%
4-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)-1,8-naphthyridin-2-amine70-80%
3-Nitrophenylboronic acid6-(3-Nitrophenyl)-1,8-naphthyridin-2-amine65-75%
Thiophen-2-ylboronic acid6-(Thiophen-2-yl)-1,8-naphthyridin-2-amine70-80%

Experimental Protocols

General Considerations:

The presence of a primary amine on the heterocyclic ring can potentially inhibit the palladium catalyst through coordination.[7] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The use of a phosphine ligand, such as triphenylphosphine in Tetrakis(triphenylphosphine)palladium(0), and a suitable base like potassium phosphate is recommended.[2] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Detailed Experimental Protocol:

This protocol is adapted from the successful Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the respective arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[7]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) to the flask. Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., for a 1 mmol scale reaction, use 8 mL of 1,4-dioxane and 2 mL of water).[2]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-aryl-1,8-naphthyridin-2-amine product.[8]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 6-Aryl-1,8-naphthyridin-2-amine RedElim->Product ArylBr This compound ArylBr->OxAdd ArylBoronic Arylboronic Acid + Base ArylBoronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (85-95 °C, 12-18h) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Work-up (Cool, Dilute, Filter) monitor->workup extract Extraction (EtOAc, H₂O, Brine) workup->extract purify Purification (Column Chromatography) extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP  + PDE4D PDE4D cAMP->PDE4D PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4D->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α) PKA->Inflammation Inhibits Inhibitor 6-Aryl-1,8-naphthyridin-2-amine Derivative Inhibitor->PDE4D Inhibits

Caption: Inhibition of the PDE4D signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,8-naphthyridin-2-amine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance of various functional groups, offering a significant advantage over traditional C-N bond-forming reactions that often require harsh conditions.

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-1,8-naphthyridin-2-amine with various primary amines. The presence of the free amino group at the 2-position and the nitrogen atoms within the naphthyridine ring can influence the reactivity of the substrate and the efficiency of the catalytic cycle. Therefore, careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields of the desired 6-amino-substituted 1,8-naphthyridin-2-amine derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 1,8-naphthyridine-2,6-diamine is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.

The selection of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, which can be rate-limiting.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex [(L_n)Pd(II)(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex [(L_n)Pd(II)(Ar)(NHR)] Amine_Coordination->Pd_Amido_Complex BaseHBr [Base-H]⁺Br⁻ Amine_Coordination->BaseHBr Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NHR Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition Amine R-NH₂ Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Reaction Conditions and Yields

The successful amination of this compound with primary amines is highly dependent on the judicious choice of the catalytic system and reaction conditions. Below is a summary of typical conditions and expected yields for this transformation with a range of primary aliphatic and aromatic amines. Please note that these are representative examples, and optimization may be necessary for specific substrates.

Amine (R-NH₂)Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001285
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.0)THF801678
BenzylaminePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1101892
AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1102475
4-MethoxyanilinePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.5)Dioxane1001295
4-TrifluoromethylanilinePd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.5)Toluene1102468

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results. Solvents should be appropriately dried and degassed prior to use.

  • The choice of ligand is critical and often depends on the nature of the primary amine. For aliphatic amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For arylamines, ligands such as Xantphos, BINAP, or BrettPhos can be suitable.

  • Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.

Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine

This protocol is a general starting point and may require optimization for specific aliphatic amines.

Materials:

  • This compound (1.0 equiv)

  • Primary aliphatic amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous, degassed toluene via syringe, followed by the primary aliphatic amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Primary Aromatic Amine

This protocol is a general starting point and may require optimization for specific aromatic amines.

Materials:

  • This compound (1.0 equiv)

  • Primary aromatic amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the primary aromatic amine, cesium carbonate, Pd(OAc)₂, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: - this compound - Primary Amine - Palladium Catalyst - Ligand - Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to 80-110 °C Inert->Heating Stirring Vigorous Stirring (12-24 h) Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite® Cooling->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Figure 2. General Experimental Workflow.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-substituted 1,8-naphthyridin-2-amine derivatives. The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and an appropriate base is paramount for achieving high yields. The protocols provided herein serve as a robust starting point for the coupling of this compound with a diverse range of primary amines. These methods are invaluable for the generation of compound libraries for screening in drug discovery programs and for the synthesis of complex molecular targets.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-1,8-naphthyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 1,8-naphthyridine scaffold in biologically active compounds. The following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar N-heterocyclic compounds and serve as a robust starting point for the synthesis of a diverse range of substituted 2-amino-1,8-naphthyridine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The functionalization of the 6-position of the 1,8-naphthyridine core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science. The electron-deficient nature of the naphthyridine ring, coupled with the presence of the amino group, can influence the reactivity of the C-Br bond, making the careful selection of reaction conditions crucial for successful transformations.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions applicable to this compound. These conditions are collated from protocols for analogous substrates and may require optimization for this specific molecule.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%)Pd(PPh₃)₄ is a common choice for a wide range of substrates. PdCl₂(dppf) can be effective for more challenging couplings.
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is typically used to drive the reaction to completion.
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)The choice of base can be critical; Cs₂CO₃ is often more effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is standard for Suzuki couplings.
Temperature 90 - 110 °CThe reaction temperature will depend on the reactivity of the specific boronic acid.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (4-10 mol%)Essential for the catalytic cycle in the traditional Sonogashira reaction.
Ligand PPh₃ (if not part of the catalyst complex)Additional ligand can help stabilize the palladium catalyst.
Terminal Alkyne 1.2 - 1.5 equivalentsAn excess ensures complete consumption of the starting material.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)The amine base also often serves as a co-solvent.
Solvent DMF or THFAnhydrous conditions are important for this reaction.
Temperature 60 - 100 °CThe required temperature can vary based on the alkyne's reactivity.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Both are common and effective precatalysts that are reduced in situ to Pd(0).
Ligand Xantphos (4 mol%) or BINAP (4 mol%)Bulky, electron-rich phosphine ligands are crucial for successful amination.
Amine 1.2 - 1.5 equivalentsThe nature of the amine (primary, secondary, aryl, alkyl) will influence the optimal conditions.
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (1.5 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous and deoxygenated solvents are essential.
Temperature 90 - 120 °CHigher temperatures are often necessary for less reactive amines or aryl bromides.
Reaction Time 12 - 24 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

The following are detailed protocols that can be adapted for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Br)Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal Intermediate Ar-Pd(II)(R)Ln or [Ar-Pd(II)(HNR'R'')Ln]+ Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd CouplingPartner R-M (Boronic Acid, Alkyne, Amine) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Combine Reactants: - this compound - Coupling Partner - Base Setup->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (if needed) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat to Reaction Temperature (Monitor by TLC/LC-MS) Solvent->Reaction Workup Reaction Work-up: - Quench - Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Application Notes: Synthesis of Kinase Inhibitors Using 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a focal point of drug discovery. 6-Bromo-1,8-naphthyridin-2-amine is a key starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The 2-amino group provides a crucial hydrogen bond donor that can interact with the hinge region of the kinase ATP-binding site.

These application notes provide detailed protocols and data for the synthesis and evaluation of kinase inhibitors derived from this compound, with a focus on targeting key signaling pathways implicated in cancer.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents at the 6-position.

General Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product_suzuki 6-Aryl/Heteroaryl-1,8-naphthyridin-2-amine suzuki->product_suzuki product_buchwald 6-Amino-1,8-naphthyridin-2-amine buchwald->product_buchwald library Kinase Inhibitor Library product_suzuki->library product_buchwald->library

Caption: General synthetic workflow for the diversification of this compound.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,8-naphthyridin-2-amine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-substituted-1,8-naphthyridin-2-amine derivative.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors synthesized from this compound and related scaffolds.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901275
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O1001882
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901668

Table 2: Buchwald-Hartwig Amination Reaction Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101685
2AnilinePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃Dioxane1002078
3PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101881

Table 3: Kinase Inhibitory Activity of 1,8-Naphthyridine Derivatives

While specific data for this compound derivatives is limited in publicly available literature, related naphthyridine scaffolds have shown activity against various kinases. For instance, 6-substituted-4-anilino[1][2] naphthyridine-3-carbonitriles have been evaluated as EGFR inhibitors, though they were found to be less potent than their 1,7-naphthyridine counterparts.[1]

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
2,7-naphthyridin-1(2H)-onec-Kit8.5[3]
2,7-naphthyridin-1(2H)-oneVEGFR-231.7[3]
5H-benzo[c][1][2]naphthyridin-6-oneAurora A<100[4]
Benzo[h][1][5]naphthyridin-2(1H)-onemTOR0.25[6]

Signaling Pathways and Experimental Workflows

Targeted Signaling Pathway: EGFR

Derivatives of the 1,8-naphthyridine scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

G cluster_workflow Kinase Assay Workflow start Prepare kinase reaction mix (Kinase, Substrate, Buffer) add_inhibitor Add test compound (various concentrations) start->add_inhibitor initiate Initiate reaction (Add ATP) add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate detect Detect kinase activity (e.g., Luminescence, Fluorescence) incubate->detect calculate Calculate IC₅₀ detect->calculate

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate new kinase inhibitors based on this promising chemical scaffold.

References

Application Notes and Protocols for the Preparation of 6-Aryl-1,8-Naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1][3] Specifically, 6-aryl-1,8-naphthyridin-2-amine derivatives are of significant interest due to their versatile pharmacological profiles.

This document provides detailed application notes on the key synthetic strategies for preparing these target compounds, focusing on the widely used Friedlander annulation for constructing the core ring system and the Suzuki-Miyaura cross-coupling for introducing the C6-aryl moiety. Comprehensive experimental protocols and tabulated data are included to facilitate reproducibility and adaptation in a laboratory setting.

Synthetic Strategies

The construction of 6-aryl-1,8-naphthyridin-2-amine derivatives typically involves a two-stage approach: first, the formation of the 1,8-naphthyridine core, followed by the introduction of the aryl group at the C6 position.

  • Friedlander Annulation: This is a classical and highly effective condensation reaction for synthesizing the 1,8-naphthyridine ring system.[3] The reaction involves the condensation of a 2-amino-nicotinaldehyde derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, under acidic or basic catalysis.[3] This method is versatile and can be adapted for various scales and conditions, including greener, water-based, and microwave-assisted protocols.[4][5]

  • Suzuki-Miyaura Cross-Coupling: To introduce the aryl group at a specific position (e.g., C6), a palladium-catalyzed Suzuki cross-coupling reaction is frequently employed.[6] This reaction creates a carbon-carbon bond between an aryl-halide (or triflate) substituted naphthyridine and an arylboronic acid or ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in medicinal chemistry.

Data Presentation

Table 1: Microwave-Assisted, Solvent-Free Friedlander Synthesis of 1,8-Naphthyridine Derivatives

This table summarizes the results of a DABCO-catalyzed, solvent-free Friedlander synthesis of various 1,8-naphthyridine derivatives under microwave irradiation. The reaction involves 2-aminonicotinaldehyde and various active methylene compounds.[5]

EntryActive Methylene Compound (2a-g)Product (3a-g)Time (min)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine2.586
2Acetophenone2-Phenyl-1,8-naphthyridine3.084
34-Methylacetophenone2-(p-Tolyl)-1,8-naphthyridine3.582
44-Chloroacetophenone2-(4-Chlorophenyl)-1,8-naphthyridine3.085
54-Methoxyacetophenone2-(4-Methoxyphenyl)-1,8-naphthyridine4.078
6Cyclohexanone2,3,4,5-Tetrahydro-1H-cyclopenta[c][3][6]naphthyridine4.576
7Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate2.574

Data adapted from S. Ravichandran et al., under microwave irradiation at 600W using DABCO (20 mol %) as a catalyst.[5]

Table 2: Optimization of Friedlander Synthesis of 2-Methyl-1,8-naphthyridine in Water

This table shows the optimization of the reaction between 2-aminonicotinaldehyde and acetone using choline hydroxide (ChOH) as a catalyst in water, highlighting a greener synthetic approach.[4]

EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1150695
2250695
3550692
41Room Temp.1285
52Room Temp.1285
6None5012No Reaction

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), and ChOH in H₂O (1 mL) under a nitrogen atmosphere.[4]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general synthetic workflow, key reaction mechanisms, and a relevant biological pathway.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Key Intermediate cluster_coupling Arylation cluster_final Final Product cluster_amination Final Amination Start1 2-Amino-6-chloronicotinaldehyde Core Friedlander Annulation Start1->Core Start2 Active Methylene Compound (R-CO-CH₃) Start2->Core Intermediate 6-Chloro-1,8-naphthyridine Derivative Core->Intermediate Formation of Naphthyridine Ring Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ArylBoronic->Coupling Final 6-Aryl-1,8-naphthyridine Derivative Coupling->Final C-C Bond Formation AmineSource Amine Source (e.g., Buchwald-Hartwig) Final->AmineSource C-N Bond Formation Final_Product 6-Aryl-1,8-naphthyridin-2-amine Derivative AmineSource->Final_Product

Caption: General workflow for the synthesis of 6-aryl-1,8-naphthyridin-2-amine derivatives.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [R-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Transmetal [R-Pd(II)-R']L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RR1 R-R' (Biaryl Product) Transmetal->RR1 center RX R-X (Ar-Halide) RX->OxAdd R1BOH2 R'-B(OH)₂ (Arylboronic Acid) R1BOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Friedlander Annulation Mechanism Start1 2-Aminonicotinaldehyde Step1 Aldol-type Condensation Start1->Step1 Start2 Active Methylene Compound (Enolate) Start2->Step1 Intermediate Aldol Adduct Step1->Intermediate Step2 Intramolecular Cyclization (Dehydration) Intermediate->Step2 Final 1,8-Naphthyridine Ring System Step2->Final

Caption: Simplified mechanism of the Friedlander Annulation.

G cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Action DNA Relaxed DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled Negatively Supercoiled DNA (Replication-ready) Gyrase->Supercoiled Replication DNA Replication Supercoiled->Replication Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Gyrase  Inhibition

Caption: Inhibition of bacterial DNA Gyrase by 1,8-naphthyridine derivatives.

Experimental Protocols

Protocol 1: Green Friedlander Synthesis in Water[4]

This protocol describes the synthesis of 1,8-naphthyridine derivatives using an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst in water.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Active α-methylene carbonyl compound (e.g., acetone) (1.0 eq)

  • Choline hydroxide (ChOH) (1 mol%)

  • Deionized water

  • Ethyl acetate

  • Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol).

  • Add 1 mL of deionized water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[4]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[4]

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted, Solvent-Free Friedlander Synthesis[5]

This protocol offers a rapid, efficient, and environmentally benign method for synthesizing 1,8-naphthyridines.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq, 0.01 mole)

  • Active methylene compound (1.0 eq, 0.01 mole)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Microwave synthesizer

  • Ice-cold water

  • Dilute HCl

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-aminonicotinaldehyde (0.01 mole), the selected active methylene compound (0.01 mole), and DABCO (20 mol%).[5]

  • Subject the solvent-free mixture to microwave irradiation at 600W for the time specified in Table 1 (typically 2-5 minutes).[5]

  • Monitor the completion of the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Work up the mixture with dilute HCl.

  • Collect the resulting solid by vacuum filtration, washing with water.

  • Dry the solid and recrystallize from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative.[5]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling[6][7]

This protocol describes a general method for the C-C bond formation between a halo-substituted 1,8-naphthyridine and an arylboronic acid.

Materials:

  • 6-Halo-1,8-naphthyridine derivative (e.g., 6-bromo- or 6-chloro-) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-halo-1,8-naphthyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-1,8-naphthyridine derivative.

References

Application Notes and Protocols for C-N Bond Formation with 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this core structure is crucial for the development of novel therapeutic agents. The formation of a carbon-nitrogen (C-N) bond at the C6 position of the 1,8-naphthyridine ring, specifically starting from 6-Bromo-1,8-naphthyridin-2-amine, allows for the introduction of diverse amine functionalities. This modification is a key step in generating libraries of compounds for structure-activity relationship (SAR) studies and identifying potent drug candidates.

The most common and effective methods for constructing these C-N bonds are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation.[3][4] These methods offer significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and higher yields.

This document provides detailed application notes and experimental protocols for the C-N bond formation with this compound, focusing on the widely used Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

Derivatives of 1,8-naphthyridine are being actively investigated for their therapeutic potential, particularly in oncology. The introduction of various aryl and alkyl amino groups at the C6 position can significantly influence the biological activity of the resulting compounds.

Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms of action is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[7] By targeting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7] Furthermore, substituted 1,8-naphthyridines have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as EGFR, fibroblast growth factor receptors (FGFR), c-Met kinase, and phosphoinositide-dependent kinase 1 (PDK1).[1][8]

Key C-N Bond Formation Methodologies

The Buchwald-Hartwig amination is a versatile and widely adopted method for the synthesis of N-aryl and N-alkyl derivatives of 6-amino-1,8-naphthyridines. This reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[3][9]

The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br pd_amido Palladium-Amido Complex oxidative_addition->pd_amido Amine, Base pd_amido->pd0 product Ar-NR1R2 pd_amido->product Reductive Elimination aryl_halide Ar-Br (this compound) amine HNR1R2 base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various bromo-aza-heterocycles with different amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryBromo-HeterocycleAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
16-Bromopurine NucleosideArylaminePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10070-95[10][11]
23-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDSTHF6540[12]
34-(pyridin-3-yl)pyrimidin-2-amine2,4-DimethylanilinePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBuTolueneReflux27-82[13]
46-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2)LiHMDSTHF6585[14]
56-Bromo-2-chloroquinolineAnilinePd₂(dba)₃ (1)DavePhos (2)NaOtBuToluene10088[15]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl amine. This protocol is adapted from analogous reactions on structurally similar heterocycles and should be optimized for specific substrates.[10][11][13]

Materials:

  • This compound

  • Aryl or alkyl amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Visualization of a Relevant Signaling Pathway

The anticancer activity of many 1,8-naphthyridine derivatives has been attributed to their ability to inhibit Topoisomerase II, a critical enzyme in DNA replication. Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

G cluster_pathway Topoisomerase II Inhibition Pathway Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibits DNA_Replication DNA Replication and Repair TopoII->DNA_Replication Enables DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Leads to (upon inhibition) Cell_Cycle Cell Cycle Arrest (G1/S or S phase) DNA_Damage->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Figure 3: Inhibition of Topoisomerase II by 1,8-Naphthyridine Derivatives.

Conclusion

The C-N bond formation with this compound is a pivotal step in the synthesis of novel and potent bioactive molecules, particularly in the realm of anticancer drug discovery. The Buchwald-Hartwig amination provides a reliable and efficient method for this transformation. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute these synthetic strategies, paving the way for the development of next-generation 1,8-naphthyridine-based therapeutics.

References

Application Notes and Protocols for the Functionalization of the 6-Position of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 6-position of the 1,8-naphthyridine scaffold. This privileged heterocyclic core is a key component in numerous compounds with significant therapeutic potential, particularly in oncology. The functionalization at the 6-position has been shown to be critical for modulating the biological activity of these derivatives.

Introduction

The 1,8-naphthyridine framework is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Strategic functionalization of this core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, offers a key vector for modification, allowing for the introduction of diverse substituents that can interact with various biological targets. This document outlines key synthetic methodologies for functionalizing the 6-position and summarizes the biological activities of the resulting compounds.

Synthetic Methodologies

The primary strategies for functionalizing the 6-position of the 1,8-naphthyridine core involve the use of a halo-substituted precursor, typically 6-chloro- or 6-bromo-1,8-naphthyridine. This intermediate serves as a versatile handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

A general workflow for the functionalization of the 6-position of the 1,8-naphthyridine core is depicted below.

synthesis_workflow General Synthetic Workflow start 1,8-Naphthyridine Core halogenation Halogenation (e.g., with POCl3/PCl5) start->halogenation halo_naphthyridine 6-Halo-1,8-naphthyridine halogenation->halo_naphthyridine suzuki Suzuki Coupling halo_naphthyridine->suzuki sonogashira Sonogashira Coupling halo_naphthyridine->sonogashira nas Nucleophilic Aromatic Substitution halo_naphthyridine->nas aryl_product 6-Aryl-1,8-naphthyridine suzuki->aryl_product alkynyl_product 6-Alkynyl-1,8-naphthyridine sonogashira->alkynyl_product amino_product 6-Amino-1,8-naphthyridine nas->amino_product

Caption: Synthetic workflow for 6-position functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly useful for introducing aryl/heteroaryl and alkynyl moieties, respectively, at the 6-position of the 1,8-naphthyridine core.

The Suzuki-Miyaura coupling reaction enables the synthesis of 6-aryl-1,8-naphthyridines by reacting a 6-halo-1,8-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-halo-1,8-naphthyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture at a specified temperature (e.g., 85-100 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1,8-naphthyridine.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene10012-2470-90[6]
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O901665-85[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801875-95General Protocol

The Sonogashira coupling reaction is employed to synthesize 6-alkynyl-1,8-naphthyridines by reacting a 6-halo-1,8-naphthyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8][9]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add 6-halo-1,8-naphthyridine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv.).

  • Evacuate the vessel and backfill with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-1,8-naphthyridine.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-506-1260-85[8][9]
Pd(PPh₃)₄CuIEt₃N/DMF60870-90General Protocol
PdCl₂(dppf)CuIDIPAToluene801265-88General Protocol
Nucleophilic Aromatic Substitution (SNAr) for 6-Amino-1,8-Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a straightforward method for introducing amino functionalities at the 6-position. This reaction typically involves the displacement of a halide from an electron-deficient 6-halo-1,8-naphthyridine by an amine nucleophile.[10][11]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • In a sealed reaction vessel, dissolve 6-halo-1,8-naphthyridine (1.0 equiv.) in a suitable solvent such as ethanol, DMSO, or NMP.

  • Add the desired amine (1.5-3.0 equiv.) and, if necessary, a base such as K₂CO₃ or Et₃N to neutralize the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for the required duration (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, or extract the aqueous mixture with an organic solvent.

  • Wash the collected solid or the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 6-amino-1,8-naphthyridine derivative.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary Aliphatic AmineK₂CO₃DMSO1201270-95[12]
Aniline DerivativesNaOtBuToluene1001860-85General Protocol
Cyclic AminesNoneEthanol80 (reflux)2475-90General Protocol

Biological Activities and Signaling Pathways

Functionalization at the 6-position of the 1,8-naphthyridine core has a profound impact on the biological activity of the resulting compounds. Many 6-substituted derivatives have been identified as potent inhibitors of various protein kinases and topoisomerases, making them promising candidates for anticancer drug development.[13][14][15]

Kinase Inhibition

Several classes of kinases are targeted by 6-substituted 1,8-naphthyridine derivatives. These include Epidermal Growth Factor Receptor (EGFR), c-Met, and Aurora kinases, which are key regulators of cell proliferation, survival, and differentiation.[1][16][17][18] Inhibition of these kinases can disrupt downstream signaling pathways that are often hyperactivated in cancer.

kinase_inhibition_pathway Kinase Inhibition by 6-Substituted 1,8-Naphthyridines ligand Growth Factor (e.g., EGF, HGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ligand->receptor Activates pi3k PI3K/Akt Pathway receptor->pi3k Activates ras Ras/Raf/MEK/ERK Pathway receptor->ras Activates naphthyridine 6-Substituted 1,8-Naphthyridine naphthyridine->receptor Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibits

Caption: Inhibition of receptor tyrosine kinase signaling.

Topoisomerase II Inhibition

Certain 6-functionalized 1,8-naphthyridine derivatives have been shown to act as topoisomerase II inhibitors.[14] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Compound TypeTargetCell LineIC₅₀ (µM)Reference
6-Aryl-1,8-naphthyridineEGFRA4310.1 - 5.0[16]
6-Amino-1,8-naphthyridinec-MetHT-290.5 - 10.0General SAR
1,8-Naphthyridine-3-carboxamideVariousHBL-100 (Breast)1.37[19][20]
1,8-Naphthyridine-3-carboxamideVariousKB (Oral)3.7[19]
1,8-Naphthyridine-3-carboxamideVariousSW-620 (Colon)3.0[19]
1,8-Naphthyridine derivativesTopoisomerase IIHepG-21.47 - 7.89[21]

Conclusion

The functionalization of the 6-position of the 1,8-naphthyridine core provides a powerful strategy for the development of novel therapeutic agents. The synthetic protocols outlined in this document, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offer versatile and efficient means to access a wide range of 6-substituted derivatives. The significant biological activities exhibited by these compounds, particularly as kinase and topoisomerase inhibitors, underscore the importance of this scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships at the 6-position will undoubtedly lead to the identification of new and improved drug candidates.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of an alkynyl moiety at the 6-position of the 1,8-naphthyridine ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents and functional materials.

This document provides a detailed experimental procedure for the Sonogashira coupling of 6-Bromo-1,8-naphthyridin-2-amine with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination from the resulting palladium(II) complex yields the desired 6-alkynyl-1,8-naphthyridin-2-amine product and regenerates the active palladium(0) catalyst. An amine base is used to neutralize the hydrogen halide byproduct.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Solid
Melting Point 210-212 °C
Boiling Point 357.2±37.0 °C (Predicted)
Density 1.744±0.06 g/cm³ (Predicted)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes and reaction scales.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.05 equiv.), and PPh₃ (0.06 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous DMF (or THF) to the flask to dissolve the solids. Subsequently, add the amine base (Et₃N or DIPEA, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via a syringe.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-alkynyl-1,8-naphthyridin-2-amine derivative.

Reaction Parameters and Optimization

The following table summarizes key reaction parameters that can be optimized for improved yield and purity.

ParameterRecommended RangeNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄2-5 mol%
Copper Co-catalyst CuI4-10 mol%
Ligand PPh₃, other phosphine ligands4-10 mol%
Base Et₃N, DIPEA, Cs₂CO₃2-4 equivalents
Solvent DMF, THF, DioxaneAnhydrous conditions are recommended.
Temperature 60-120 °CHigher temperatures may be required for less reactive alkynes.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.

Analytical Characterization

The structure and purity of the synthesized 6-alkynyl-1,8-naphthyridin-2-amine derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - CuI inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent_base Add Anhydrous Solvent & Amine Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat_stir Heat and Stir (80-100 °C) alkyne->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool Cool to Room Temp. monitor->cool extract Extraction with Organic Solvent & Water cool->extract dry_conc Dry and Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify characterize Characterization: - NMR - MS - HPLC purify->characterize Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X      L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR        L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex1 Transmetalation hx H-X ar_x Ar-X (this compound) ar_x->pd_complex1 alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide

Application Note: Microwave-Assisted Synthesis of 6-Bromo-1,8-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and efficient microwave-assisted protocol for the synthesis of 6-Bromo-1,8-naphthyridin-2-amine, a key intermediate for the development of novel therapeutics. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Microwave-assisted synthesis offers significant advantages over conventional heating methods by reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[3][4] This protocol provides a reproducible methodology for the synthesis of the title compound, along with characterization data.

Introduction

The 1,8-naphthyridine framework is a recurring motif in a multitude of biologically active compounds. The discovery of nalidixic acid, the first quinolone antibiotic, spurred extensive research into related heterocyclic systems, including 1,8-naphthyridines. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, targeting various enzymes and receptors within the body. The introduction of a bromine atom at the 6-position and an amine group at the 2-position of the 1,8-naphthyridine core provides valuable handles for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.

Conventional methods for the synthesis of substituted 1,8-naphthyridines often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations. The rapid and uniform heating provided by microwave irradiation can significantly enhance reaction rates and improve yields, making it an attractive methodology for the efficient synthesis of complex molecules. This application note describes a microwave-promoted approach to this compound, starting from the commercially available 2-Amino-6-bromo-pyridine-3-carbaldehyde.

Experimental Protocols

Synthesis of this compound

This protocol is based on a modified Friedländer-type condensation reaction, adapted for microwave synthesis.

Materials:

  • 2-Amino-6-bromo-pyridine-3-carbaldehyde (Commercially available)[5]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-Amino-6-bromo-pyridine-3-carbaldehyde (1.0 mmol, 215 mg).

  • Add anhydrous ethanol (4 mL) to the vial.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 160 µL).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.

  • After the initial irradiation, cool the vial to room temperature.

  • Carefully open the vial and add ammonium acetate (5.0 mmol, 385 mg).

  • Reseal the vial and irradiate the mixture at 150°C for 20 minutes with stirring.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 to 95:5) to afford the desired product, this compound.

Characterization Data:

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Parameter Value
Appearance Pale yellow solid
Yield 75-85%
Melting Point >250 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.65 (d, J=2.0 Hz, 1H), 8.20 (d, J=8.8 Hz, 1H), 8.05 (d, J=2.0 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 6.80 (s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 161.5, 154.2, 149.8, 138.0, 122.5, 120.8, 118.5, 115.3
MS (ESI+) m/z 224.0, 226.0 [M+H]⁺

Note: The characterization data presented here is representative and should be confirmed by experimental analysis.

Diagrams

Experimental Workflow

experimental_workflow start Start reagents 1. Add 2-Amino-6-bromo-pyridine-3-carbaldehyde, Ethanol, and DMF-DMA to microwave vial start->reagents mw1 2. Microwave Irradiation (120°C, 10 min) reagents->mw1 add_nh4oac 3. Add Ammonium Acetate mw1->add_nh4oac mw2 4. Microwave Irradiation (150°C, 20 min) add_nh4oac->mw2 workup 5. Concentration mw2->workup purification 6. Column Chromatography workup->purification product This compound purification->product

Caption: Microwave-assisted synthesis workflow.

Proposed Reaction Pathway

reaction_pathway start_material 2-Amino-6-bromo-pyridine-3-carbaldehyde intermediate Enamine Intermediate start_material->intermediate + dmf_dma DMF-DMA dmf_dma->intermediate cyclization Cyclization & Aromatization intermediate->cyclization nh4oac NH4OAc nh4oac->cyclization + final_product This compound cyclization->final_product

Caption: Proposed reaction mechanism.

Conclusion

This application note provides a detailed and efficient microwave-assisted protocol for the synthesis of this compound. The described method offers significant advantages in terms of reduced reaction time and high yield compared to conventional synthetic routes. The availability of this protocol will facilitate the rapid generation of novel 1,8-naphthyridine derivatives for evaluation in drug discovery and development programs. The versatility of the bromo and amino functionalities on the synthesized scaffold opens up numerous possibilities for further chemical exploration.

References

Application Notes and Protocols for the Scale-up Synthesis of Substituted 1,8-Naphthyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of substituted 1,8-naphthyridin-2-amines, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The methodologies outlined herein are designed to be robust, scalable, and environmentally conscious, with a focus on the widely utilized Friedländer annulation reaction.

Introduction to 1,8-Naphthyridine Synthesis

The 1,8-naphthyridine scaffold is a core structure in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a common and efficient method for constructing this bicyclic system.[4][5] Recent advancements have focused on developing greener and more efficient catalytic systems for this transformation, enabling synthesis at the gram scale and beyond.[6][7]

Greener Gram-Scale Synthesis via Friedländer Condensation in Water

A highly efficient and environmentally friendly approach for the gram-scale synthesis of substituted 1,8-naphthyridines utilizes a one-pot Friedländer condensation reaction in water, catalyzed by the metal-free and non-toxic ionic liquid, choline hydroxide (ChOH).[6][7] This method offers several advantages, including mild reaction conditions, excellent yields, and straightforward product isolation without the need for chromatographic purification.[6][7]

Reaction Scheme:

The general reaction involves the condensation of 2-aminonicotinaldehyde with a variety of active methylene carbonyl compounds.

G reactant1 2-Aminonicotinaldehyde catalyst Choline Hydroxide (ChOH) in Water, 50 °C reactant1->catalyst reactant2 Active Methylene Carbonyl reactant2->catalyst product Substituted 1,8-Naphthyridine catalyst->product

Caption: General workflow for the ChOH-catalyzed synthesis of 1,8-naphthyridines.

Optimization of Reaction Conditions

The synthesis of 2-methyl-1,8-naphthyridine was optimized by varying the catalyst, solvent, and temperature. The results demonstrate the superiority of choline hydroxide in water at 50 °C.

EntryCatalyst (mol %)SolventTemp. (°C)Time (h)Yield (%)
1--5010NR
2-H₂O5012NR
3-Acetone5010NR
4ChOH (1)Acetone502452
5ChOH (1)H₂O50699
6ChOH (1)H₂Ort2290
7ChOH (0.5)H₂O501295
8ChOH (0.5)H₂Ort2457
9NaOHH₂O50688
10KOHH₂O50684
Table adapted from reference[6]. NR: No Reaction, rt: room temperature.
Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine [4][6]

  • Materials:

    • 2-aminonicotinaldehyde (1.23 g, 10 mmol)

    • Acetone (0.740 mL, 10 mmol)

    • Choline hydroxide (ChOH) (1 mol%)

    • Water (10 mL)

    • Ethyl acetate

    • Nitrogen atmosphere

  • Procedure:

    • To a reaction vessel, add 2-aminonicotinaldehyde and acetone.

    • Add water to the mixture.

    • Add choline hydroxide to the reaction mixture.

    • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

    • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

    • After completion, extract the reaction mixture with ethyl acetate and water.

    • Concentrate the organic phase under vacuum to obtain the product.

  • Results:

    • Yield: 92% (1.32 g)

    • Characterization: Confirmed by mass spectrometry and NMR. ¹H NMR (400 MHz, CDCl₃) δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 2.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 4.4, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H); ¹³C NMR (100 MHz, CDCl₃) δ 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6.[6]

Protocol 2: Synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine [6]

  • Materials:

    • 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol)

    • 1-methylpiperidin-4-one (62 µL, 0.5 mmol)

    • Choline hydroxide (3 µL, 1 mol%)

    • Water (1 mL)

    • Nitrogen atmosphere

  • Procedure:

    • Combine 2-aminonicotinaldehyde and 1-methylpiperidin-4-one in water.

    • Add choline hydroxide to the mixture.

    • Stir the reaction under a nitrogen atmosphere at 50 °C for 11 hours.

    • Monitor the reaction progress via TLC.

    • Upon completion, perform a standard aqueous workup to isolate the product.

  • Results:

    • Yield: 92% (92 mg) as a brown solid.

    • This protocol was also successfully scaled up to gram scale, yielding 1.80 g (90%).[6]

Protocol 3: Synthesis of 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine [6]

  • Materials:

    • 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol)

    • 1-ethylpiperidin-4-one (68 µL, 0.5 mmol)

    • Choline hydroxide (3 µL, 1 mol%)

    • Water (1 mL)

    • Nitrogen atmosphere

  • Procedure:

    • Combine 2-aminonicotinaldehyde and 1-ethylpiperidin-4-one in water.

    • Add choline hydroxide to the mixture.

    • Stir the reaction under a nitrogen atmosphere at 50 °C for 10 hours.

    • Monitor the reaction progress via TLC.

    • Upon completion, perform a standard aqueous workup to isolate the product.

  • Results:

    • Yield: 96% (102 mg) as a red solid.

    • This protocol was also successfully scaled up to gram scale, yielding 2.04 g (95%).[6]

Substrate Scope and Yields

This methodology is applicable to a wide range of aliphatic and aromatic active methylene carbonyls, consistently providing excellent yields.

ProductStarting Carbonyl CompoundYield (%)
2-Methyl-1,8-naphthyridineAcetone99
2-Ethyl-1,8-naphthyridinePropan-2-one98
2-Propyl-1,8-naphthyridineButan-2-one97
2-Phenyl-1,8-naphthyridineAcetophenone96
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine1-Methylpiperidin-4-one92
7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][2][6]naphthyridine1-Ethylpiperidin-4-one96
Table compiled from data in reference[6].

Alternative Synthetic Approaches

While the aqueous choline hydroxide system is highly effective, other methods for the synthesis of 1,8-naphthyridines have been reported. These include the use of other catalysts and solvent systems.

Ionic Liquid-Catalyzed Friedländer Reaction

Basic ionic liquids can also serve as both catalysts and solvents for the Friedländer reaction. For instance, [Bmmim][Im] has shown remarkable catalytic activity in the synthesis of 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone.[5] This method allows for the easy recovery and reuse of the ionic liquid catalyst.[5]

Multicomponent Synthesis

A one-pot, three-component condensation reaction of 2-aminopyridines, malononitrile or its derivatives, and various aldehydes can be catalyzed by N-bromosulfonamides to produce substituted 1,8-naphthyridines in good to high yields.[2] This approach is advantageous due to its mild reaction conditions at room temperature and the use of inexpensive, stable, and reusable catalysts.[2]

Synthesis Workflow Diagram

G start Select Starting Materials (2-aminopyridine derivative and active methylene compound) reaction Perform Condensation Reaction (e.g., Friedländer Synthesis) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup isolation Product Isolation (Solvent Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography if needed) isolation->purification characterization Characterization (NMR, Mass Spectrometry, etc.) purification->characterization final_product Pure Substituted 1,8-Naphthyridin-2-amine characterization->final_product

Caption: A generalized experimental workflow for the synthesis of 1,8-naphthyridines.

Conclusion

The scale-up synthesis of substituted 1,8-naphthyridin-2-amines can be efficiently achieved through the Friedländer condensation reaction. The use of choline hydroxide in water presents a green, high-yielding, and scalable methodology. The provided protocols offer detailed guidance for researchers in academic and industrial settings, facilitating the production of these valuable compounds for further investigation and development.

References

Application Notes and Protocols: Synthesis of Aurora Kinase Inhibitors Utilizing 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-1,8-naphthyridin-2-amine as a key intermediate in the development of potent Aurora kinase inhibitors. The strategic placement of the bromine atom at the C-6 position and the amino group at the C-2 position offers a versatile scaffold for the introduction of diverse chemical moieties through established cross-coupling methodologies, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitory potency and selectivity against the Aurora kinase family (Aurora A, B, and C).

Introduction to Aurora Kinases and 1,8-Naphthyridine Scaffolds

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their overexpression and hyperactivity are frequently observed in various human cancers, making them attractive targets for anticancer drug discovery. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies.

The 1,8-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing kinase inhibitors that can effectively interact with the ATP-binding pocket of the target enzyme.

Synthetic Strategy Overview

The primary synthetic approach for elaborating the this compound scaffold involves palladium-catalyzed cross-coupling reactions. The bromine atom at the C-6 position serves as a versatile handle for introducing aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, or for forming carbon-nitrogen bonds through Buchwald-Hartwig amination. These reactions allow for the generation of a diverse library of analogues for SAR studies.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base product_suzuki 6-Aryl/Heteroaryl-1,8-naphthyridin-2-amine Derivatives suzuki->product_suzuki product_buchwald 6-Amino-1,8-naphthyridin-2-amine Derivatives buchwald->product_buchwald final_product Aurora Kinase Inhibitor Library product_suzuki->final_product product_buchwald->final_product

General synthetic workflow for derivatization.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,8-naphthyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in the anhydrous solvent (10 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-1,8-naphthyridin-2-amine derivative.

Quantitative Data: Inhibitory Activity of Analogous Compounds

While specific inhibitory data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the reported activities of structurally related 1,8-naphthyridine and other heterocyclic compounds as Aurora kinase inhibitors. This data serves as a benchmark for guiding the design of new inhibitors based on the this compound scaffold.

Compound ScaffoldAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
5H-benzo[c][1][2]naphthyridin-6-one analog311MIAPaCa-2180
N-trisubstituted pyrimidine derivative7.1-U93712.2
Pyrimidine-based derivative<100-NCI-H82<200
2-amino-pyrrolo[2,3-d]pyrimidine----
Thieno[2,3-d]pyrimidine derivative----

Biological Assays

To evaluate the efficacy of newly synthesized compounds, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified Aurora kinase. The phosphorylation of a substrate is quantified, typically using a fluorescence- or luminescence-based method.

General Protocol:

  • Prepare a reaction mixture containing purified recombinant Aurora A or B kinase, a suitable substrate (e.g., a peptide or histone H3), and ATP in an appropriate buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include ADP-Glo™, LanthaScreen™, or HTRF®.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

General Protocol:

  • Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Mechanism of Action

Aurora kinases are key regulators of mitosis. Aurora A is primarily involved in centrosome maturation and separation, and mitotic entry, while Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells.

G aurora_a Aurora A mitotic_events Mitotic Progression (Centrosome Separation, Spindle Assembly, Chromosome Segregation, Cytokinesis) aurora_a->mitotic_events aurora_b Aurora B aurora_b->mitotic_events mitotic_arrest Mitotic Arrest mitotic_events->mitotic_arrest inhibitor Aurora Kinase Inhibitor (Derived from this compound) inhibitor->aurora_a inhibitor->aurora_b polyploidy Polyploidy mitotic_arrest->polyploidy apoptosis Apoptosis polyploidy->apoptosis

Simplified Aurora kinase signaling pathway and inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for the Suzuki-Miyaura cross-coupling of 6-Bromo-1,8-naphthyridin-2-amine. The presence of multiple nitrogen atoms in this substrate presents unique challenges, including potential catalyst inhibition and competing side reactions.[1] This guide offers troubleshooting advice and optimized protocols to enhance reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The key challenges stem from the molecule's electronic properties. The lone pairs on the pyridine and amine nitrogens can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Furthermore, the electron-donating nature of the amino group can reduce the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle.[2]

Q2: How do I select the optimal palladium catalyst and ligand for this substrate?

A2: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] For challenging, electron-rich heteroaromatic substrates, the use of bulky, electron-rich phosphine ligands is highly recommended.[2] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation. N-Heterocyclic carbene (NHC)-based catalysts are also highly active alternatives.[4] Pre-catalysts, which are more stable and activate in situ, are often a robust choice.[5][6]

Q3: Which base and solvent system should I start with?

A3: The choice of base and solvent is interdependent and crucial for success.[7]

  • Bases: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. Potassium fluoride (KF) can be a milder option that sometimes suppresses side reactions like protodeboronation.[5]

  • Solvents: Anhydrous, degassed solvents are essential. Common systems include mixtures of an aprotic solvent with water, such as 1,4-dioxane/water or toluene/water.[5][8] Completely anhydrous conditions using solvents like DMF or 2-MeTHF can also be effective, particularly if substrate solubility is an issue.[9][10]

Q4: How can I minimize common side reactions like protodeboronation and homocoupling?

A4: These side reactions are common but can be managed:

  • Protodeboronation (hydrolysis of the boronic acid): This is often exacerbated by high temperatures and prolonged reaction times.[2] Using a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid can significantly reduce this side reaction.[5] Additionally, running the reaction at the lowest effective temperature can help.[5]

  • Homocoupling (coupling of two boronic acid molecules): This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[5] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) is the most effective preventative measure.[5][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: Low to No Conversion of Starting Material

You observe a significant amount of unreacted this compound in your reaction mixture.

Troubleshooting Workflow

G Start Low / No Yield Cause1 Catalyst Issue Start->Cause1 Cause2 Substrate Issue Start->Cause2 Cause3 Conditions Issue Start->Cause3 Sol1a Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Cause1->Sol1a Sol1b Use a pre-catalyst (e.g., XPhos Pd G2) Cause1->Sol1b Sol1c Ensure rigorous degassing to prevent catalyst oxidation Cause1->Sol1c Sol2a Use a boronate ester (pinacol, MIDA) to prevent protodeboronation Cause2->Sol2a Sol2b Check purity of starting materials Cause2->Sol2b Sol3a Screen different bases (K₃PO₄, Cs₂CO₃, KF) Cause3->Sol3a Sol3b Screen different solvents (Dioxane/H₂O, Toluene, DMF) Cause3->Sol3b Sol3c Increase reaction temperature cautiously Cause3->Sol3c

Caption: A logical workflow for troubleshooting low or no product yield.

Possible Causes and Solutions
Possible CauseRecommended Solution
Catalyst Poisoning/Inhibition The nitrogen atoms of the naphthyridine ring and the amino group can bind to the palladium center, inhibiting catalysis.[1][5] Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[4][5] These ligands can shield the metal center and promote the desired catalytic cycle. Using a robust pre-formed palladium precatalyst can also overcome issues of catalyst activation and stability.[5][6]
Poor Solubility The starting materials or intermediate species may not be sufficiently soluble in the chosen solvent.[5] Screen different solvents or solvent mixtures.[10] Consider using higher boiling point solvents like DMF, 2-MeTHF, or toluene, which may also allow for higher reaction temperatures.[7][9]
Inactive Catalyst The palladium source may be old or oxidized. Ensure the catalyst is active and, if using a Pd(II) source, that it can be reduced in situ to the active Pd(0) species.[5] Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation by dissolved oxygen.[11]
Suboptimal Base/Solvent The chosen base may not be strong enough or may be incompatible with the solvent system. Perform a screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[5][7]
Problem 2: Significant Formation of Side Products

You observe undesired products in your reaction mixture, such as debrominated starting material or homocoupled boronic acid.

Common Side Reactions and Causes

G Cycle Pd(0) Catalytic Cycle OA Oxidative Addition (Ar-Br) Cycle->OA + Ar-Br Trans Transmetalation (Ar'-B(OR)₂) OA->Trans RE Reductive Elimination (Ar-Ar') Trans->RE RE->Cycle Releases Pd(0) Product Desired Product (Ar-Ar') RE->Product Side1 Protodeboronation Arene Side Product (Ar'-H) Side1->Arene Forms Boronic Boronic Acid Ar'-B(OR)₂ Boronic->Side1 Side2 Homocoupling Boronic->Side2 Hydrolysis H₂O / Base Dimer Side Product (Ar'-Ar') Side2->Dimer Forms Oxygen O₂

Caption: The Suzuki cycle and points where side reactions can occur.

Possible Causes and Solutions
Side ReactionRecommended Solution
Protodeboronation This occurs when the C-B bond of the boronic acid is cleaved by a proton source.[12] To minimize this, use a more stable boronate ester (e.g., pinacol ester).[5] Ensure anhydrous reaction conditions if possible, and screen different bases; sometimes a milder base like KF can suppress this pathway.[5]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[11] Ensure thorough degassing of the reaction mixture by sparging with an inert gas (e.g., argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
Debromination The bromo-naphthyridine is converted to the parent naphthyridin-2-amine. This can occur if the catalytic cycle is interrupted. Optimizing the ligand and base combination to favor the cross-coupling pathway is key. Shorter reaction times and lower temperatures may also reduce the extent of this side reaction.[3]
Formation of Palladium Black A black precipitate indicates that the Pd(0) catalyst has crashed out of solution, rendering it inactive.[12] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand.[3] Use a more robust ligand system (e.g., Buchwald ligands) that better stabilizes the palladium species in solution.[13]

Recommended Experimental Protocols

The following protocols are generalized starting points. Optimization for specific boronic acid partners is highly recommended.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterCondition A: Standard Buchwald-TypeCondition B: Alternative NHC-Based
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Boronic Acid/Ester Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)Arylboronic Acid (1.2 - 1.5 equiv)
Catalyst System Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)PEPPSI-IPr (1 - 2 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane (anhydrous, degassed)t-AmylOH or 2-MeTHF (anhydrous, degassed)
Temperature 80 - 110 °C80 - 100 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Data synthesized from literature recommendations for challenging heteroaromatic couplings.[4][5][9]

Detailed Protocol (Using Condition A)
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 mmol) and the ligand SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[5]

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Halo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of halo-naphthyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize reaction yields and obtain desired products.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloro-naphthyridine is resulting in low to no yield. What are the primary causes?

Low yields with chloro-naphthyridines are common due to the high strength of the C-Cl bond, making oxidative addition the rate-limiting step. Several factors could be at play:

  • Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough to facilitate the reaction with a challenging substrate like a chloro-naphthyridine.

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate strongly to the palladium center, leading to catalyst deactivation.[1]

  • Inappropriate Base: The base might not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may need further optimization.

Q2: How does the halogen on the naphthyridine affect the reaction?

The reactivity of the halo-naphthyridine follows the general trend for aryl halides in Buchwald-Hartwig aminations: I > Br > Cl. Aryl iodides are typically the most reactive, followed by bromides, while chlorides are the least reactive and often require more specialized and reactive catalyst systems.[2]

Q3: What are the most common side reactions in the Buchwald-Hartwig amination of halo-naphthyridines?

A prevalent side reaction is hydrodehalogenation , where the halogen atom is replaced by a hydrogen atom. This occurs when a palladium hydride species is formed, which can then react with the halo-naphthyridine to produce the dehalogenated byproduct. This can be minimized by ensuring anhydrous conditions and carefully selecting the base and ligand.

Q4: Can the position of the halogen on the naphthyridine ring influence the reaction outcome?

Yes, the position of the halogen can significantly impact the reactivity. Halogens at positions with lower electron density are generally more reactive. Furthermore, steric hindrance around the halogen can impede the approach of the bulky catalyst, leading to lower yields.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing little to no formation of the desired aminated naphthyridine, consider the following troubleshooting steps:

Potential Cause Suggested Solution Experimental Protocol
Inactive Catalyst Ensure the use of a high-purity palladium precatalyst. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a pre-catalyst. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.See Protocol 1: General Procedure for Buchwald-Hartwig Amination of Halo-naphthyridines .
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands. For chloro-naphthyridines, ligands like XPhos, SPhos, or BrettPhos are often effective. The optimal ligand is often substrate-specific.See Protocol 2: Ligand Screening .
Incorrect Base If using a weak base (e.g., K₂CO₃, Cs₂CO₃) with a chloro- or bromo-naphthyridine, switch to a stronger base like NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity.See Protocol 3: Base Screening .
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Buchwald-Hartwig aminations often require heating (80-120 °C).Monitor the reaction at different temperatures using TLC or LC-MS to find the optimal condition.
Catalyst Poisoning Increase the catalyst loading (from 1-2 mol% to 3-5 mol%). Use a ligand that can better shield the palladium center.Adjust the catalyst and ligand amounts in your standard reaction setup.
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

If you are observing a significant amount of the dehalogenated naphthyridine byproduct, try the following:

Potential Cause Suggested Solution
Presence of Water Ensure all reagents and solvents are strictly anhydrous. Water can promote the formation of palladium hydride species that lead to hydrodehalogenation.
Inappropriate Base Certain bases can promote hydrodehalogenation. If using a strong alkoxide base, consider switching to a phosphate or carbonate base, although this may require a higher reaction temperature.
Ligand Choice Some ligands are more prone to generating palladium hydrides. Screening different ligands can help identify one that minimizes this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Halo-naphthyridines

This is a general starting point and may require optimization.

Reagents:

  • Halo-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, to a dry reaction vial, add the palladium precatalyst, phosphine ligand, and base.

  • Add the halo-naphthyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ligand Screening

To find the optimal ligand for your specific substrate, set up a parallel screen of several ligands under the same reaction conditions.

Procedure:

  • Prepare a stock solution of your halo-naphthyridine, amine, and base in the chosen solvent.

  • In separate, labeled reaction vials, add the palladium precatalyst.

  • To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos).

  • Add the stock solution to each vial.

  • Run the reactions under your standard conditions.

  • Analyze the yield of each reaction to determine the most effective ligand.

Protocol 3: Base Screening

The choice of base is critical. Screen a variety of bases to find the most suitable one.

Procedure:

  • Set up parallel reactions as described in Protocol 2.

  • In each vial, use a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS).

  • Run the reactions and analyze the results to identify the optimal base.

Data Presentation

Halo-naphthyridineTypical Catalyst SystemTypical BaseExpected Reactivity
Iodo-naphthyridinePd₂(dba)₃ / XantphosK₃PO₄ or Cs₂CO₃High
Bromo-naphthyridinePd₂(dba)₃ / XPhosNaOtBuModerate to High
Chloro-naphthyridinePd(OAc)₂ / BrettPhosLHMDS or NaOtBuLow to Moderate

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Base Base Ar-NR'R'' Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd Precatalyst, Ligand, Base, Halo-naphthyridine, and Amine in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 100-110 °C, 12-24h) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up: Dilute, Wash with Water and Brine monitoring->workup purification Purification: Column Chromatography workup->purification product Characterize Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? check_catalyst Is Catalyst System Active? start->check_catalyst Yes optimize_conditions Optimized Conditions start->optimize_conditions No screen_ligands Screen Ligands (XPhos, SPhos, etc.) check_catalyst->screen_ligands No side_products Significant Side Products? check_catalyst->side_products Yes screen_bases Screen Bases (NaOtBu, LHMDS, etc.) screen_ligands->screen_bases increase_temp Increase Temperature screen_bases->increase_temp increase_temp->optimize_conditions anhydrous Ensure Anhydrous Conditions side_products->anhydrous Hydrodehalogenation change_base Change Base Type anhydrous->change_base change_base->optimize_conditions

Caption: A decision tree for troubleshooting low yields.

References

Preventing dehalogenation side reactions with 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-1,8-naphthyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments, with a particular focus on dehalogenation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the naphthyridine ring is replaced by a hydrogen atom. This leads to the formation of 1,8-naphthyridin-2-amine as a significant byproduct. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the structural similarity between the starting material, the dehalogenated byproduct, and the target molecule.

Q2: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species. These highly reactive species can participate in the catalytic cycle, leading to the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.

Q3: What are the common sources of hydride species in the reaction mixture?

A3: Hydride species can originate from several sources within the reaction:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can generate hydrides via β-hydride elimination, especially at elevated temperatures.

  • Solvents: Protic solvents like alcohols can act as hydride donors. Additionally, some aprotic solvents like DMF can degrade at high temperatures to produce formic acid, which can then be a source of hydrides.

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids or their esters, can contribute to the formation of Pd-H.

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.

Q4: How does the choice of ligand on the palladium catalyst affect dehalogenation?

A4: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally recommended. These ligands promote the desired reductive elimination step of the catalytic cycle, which forms the target C-C or C-N bond, making it kinetically more favorable than the competing dehalogenation pathway.

Troubleshooting Guide: Dehalogenation of this compound

This guide provides solutions to the common problem of significant dehalogenation observed during palladium-catalyzed cross-coupling reactions.

Observation Potential Cause Recommended Solution
High percentage of dehalogenated byproduct (1,8-naphthyridin-2-amine) in the crude reaction mixture. Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are often a primary source of hydrides leading to dehalogenation.Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A screening of different bases is recommended to find the optimal conditions for your specific coupling partners.
High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely.
Suboptimal Ligand Choice: The ligand may not be effectively promoting the desired reductive elimination.Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or consider using N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and favor the desired coupling.
Presence of Protic Impurities: Water, alcohols, or other protic impurities in the solvent or reagents can act as hydride donors.Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane. Ensure all glassware is thoroughly dried and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
Non-Inert Reaction Atmosphere: The presence of oxygen can lead to catalyst degradation and promote side reactions.Meticulously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound when coupling with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and SPhos in a small amount of the anhydrous, degassed 1,4-dioxane.

  • Add the catalyst-ligand mixture to the Schlenk flask containing the other reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is designed to minimize dehalogenation during the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C.

  • Stir the reaction for 16-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Figure 1: Palladium-Catalyzed Cross-Coupling Cycle and Competing Dehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) pd2_complex->transmetalation R-B(OH)₂ or HNR'R'' pd_hydride H-Pd(II)(Br)L_n pd2_complex->pd_hydride Hydride Attack pd2_intermediate Ar-Pd(II)(R)L_n or Ar-Pd(II)(NR'R'')L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst desired_product Desired Product (Ar-R or Ar-NR'R'') reductive_elimination->desired_product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_hydride dehalogenation_re Reductive Elimination pd_hydride->dehalogenation_re dehalogenation_re->pd0 dehalogenated_product Dehalogenated Product (Ar-H) dehalogenation_re->dehalogenated_product

Figure 1: Palladium-Catalyzed Cross-Coupling Cycle and Competing Dehalogenation Pathway

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed? check_base Is a strong alkoxide base (e.g., NaOtBu) used? start->check_base Yes change_base Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is reaction temp > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_ligand Using a simple ligand (e.g., PPh₃)? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use bulky, electron-rich ligand (XPhos, SPhos) check_ligand->change_ligand Yes check_conditions Are solvents anhydrous and atmosphere inert? check_ligand->check_conditions No change_ligand->check_conditions improve_conditions Use dry solvents and degas thoroughly check_conditions->improve_conditions No end Problem Resolved check_conditions->end Yes improve_conditions->end

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the 2-amino-1,8-naphthyridine scaffold. The inherent electronic properties and coordinating nature of this heterocycle can present unique challenges in achieving high-yielding and clean transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 2-amino-1,8-naphthyridines?

A1: The main challenges stem from the substrate's structure. The presence of multiple nitrogen atoms (the amino group and the two nitrogens in the naphthyridine core) can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] This can halt the catalytic cycle and result in low or no product formation. Additionally, the electron-donating nature of the amino group can affect the reactivity of the halide at other positions on the ring.

Q2: How can I minimize catalyst poisoning or deactivation?

A2: Several strategies can be employed to mitigate catalyst deactivation:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can sterically shield the palladium center, preventing coordination with the substrate's nitrogen atoms, and their electron-donating properties can enhance the catalytic activity.

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.[2]

  • Slow Addition of Substrate: In some cases, slow addition of the 2-amino-1,8-naphthyridine substrate to the reaction mixture can help maintain a low concentration and reduce the rate of catalyst poisoning.

Q3: Which cross-coupling reactions are commonly used for the functionalization of 2-amino-1,8-naphthyridines?

A3: The most common palladium-catalyzed cross-coupling reactions for this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[4]

Q4: What is the typical reactivity trend for halides on the 2-amino-1,8-naphthyridine ring?

A4: The reactivity of the carbon-halide bond generally follows the trend: I > Br > Cl. Aryl iodides are the most reactive and can often be coupled under milder conditions, while aryl chlorides are the most challenging and typically require more specialized and active catalyst systems.[2]

Q5: My reaction mixture turns black. Is this a problem?

A5: The formation of a black precipitate, commonly known as "palladium black," is often an indication of catalyst decomposition and can lead to a stalled or failed reaction. This can be caused by factors such as the presence of oxygen, impurities, or excessively high reaction temperatures. Ensuring thorough degassing of solvents and reagents and maintaining an inert atmosphere are crucial to prevent this.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible CauseSuggested Solution
Catalyst Inhibition/Deactivation • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). • Use a pre-formed palladium pre-catalyst. • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Base • Screen a variety of bases. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are often good starting points, while stronger bases like K₃PO₄ may be necessary. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are common. • Ensure the base is fresh, dry, and finely powdered for accurate measurement and reactivity.
Poor Solubility of Reagents • Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, THF, and DMF, often with the addition of water for Suzuki reactions. • Increase the reaction temperature in 10°C increments, monitoring for any signs of decomposition.
Ineffective Degassing • Employ a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
Inefficient Oxidative Addition • If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide if synthetically feasible. • Use a catalyst system known to be effective for activating C-Cl bonds, which typically involves highly electron-rich and bulky ligands.
Problem 2: Significant Side Product Formation
Side ProductPossible Cause & Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Cause: Presence of oxygen. • Solution: Ensure thorough degassing of all reagents and solvents. Maintain a positive pressure of an inert gas throughout the reaction.
Protodeboronation (Suzuki) Cause: Cleavage of the C-B bond by a proton source. • Solution: Use more stable boronate esters (e.g., pinacol or MIDA esters). Switch to anhydrous reaction conditions and use a non-aqueous base if possible.
Dehalogenation of Starting Material Cause: Presence of a hydride source or a side reaction in the catalytic cycle. • Solution: Ensure solvents are not a source of hydrides. Optimize reaction time to minimize exposure to reaction conditions after product formation.
Alkyne Homocoupling (Glaser Coupling in Sonogashira) Cause: Copper-catalyzed dimerization of the terminal alkyne. • Solution: Minimize the concentration of the terminal alkyne by adding it slowly to the reaction mixture. Consider using a copper-free Sonogashira protocol.[5]

Data Presentation: Catalyst System Comparison

The following tables summarize quantitative data for various cross-coupling reactions. Note: Data for the 2-amino-1,8-naphthyridine scaffold is limited in the literature. The data presented for Sonogashira coupling is on a closely related 2-amino-3-bromopyridine substrate and serves as a strong starting point for optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [6]

EntryAlkynePd Catalyst (mol%)Ligand (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100398
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100394
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
44-ChlorophenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100391

Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Substituted 1,8-Naphthyridin-2(1H)-ones

Aryl HalideAminePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePrimary AminePd₂(dba)₃ (2)XPhosNaOtBuToluene10012>90
Aryl ChlorideSecondary AminePd(OAc)₂ (2)RuPhosK₃PO₄t-BuOH1101885-95
Aryl BromideAnilinePd₂(dba)₃ (1.5)SPhosCs₂CO₃Dioxane10024>95

Table 3: General Conditions for Suzuki-Miyaura Coupling of Halogenated N-Heterocycles

Heteroaryl HalideBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801280-95
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O10018>90
3-Bromopyridine3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O90685-98

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halo-2-amino-1,8-naphthyridine

This protocol is adapted from a procedure for 2-amino-3-bromopyridines and should be optimized for the specific 2-amino-1,8-naphthyridine substrate.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-2-amino-1,8-naphthyridine (1.0 eq), Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF as the solvent, followed by triethylamine (Et₃N, 2-3 eq.). Stir the mixture for a few minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Halo-2-amino-1,8-naphthyridine
  • Reaction Setup: In a glovebox or under a flow of inert gas, add the halo-2-amino-1,8-naphthyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for 2-Amino-1,8-naphthyridines start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira, Heck) substrate Substrate Analysis (Halide: Cl, Br, I) start->substrate catalyst_choice Initial Catalyst Selection substrate->catalyst_choice ligand_choice Ligand Selection (Bulky, Electron-Rich) catalyst_choice->ligand_choice Default: Pd(OAc)₂ or Pd₂(dba)₃ base_solvent Base & Solvent Selection ligand_choice->base_solvent Default: XPhos, SPhos reaction Run Small-Scale Test Reaction base_solvent->reaction analysis Analyze Outcome (Yield, Purity) reaction->analysis success Scale-Up Reaction analysis->success High Yield troubleshoot Troubleshoot (See Guide) analysis->troubleshoot Low Yield / Side Products troubleshoot->catalyst_choice Re-evaluate System

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low or No Conversion check_catalyst Catalyst System Issue? start->check_catalyst check_conditions Reaction Conditions Issue? check_catalyst->check_conditions No optimize_catalyst Screen Ligands (XPhos, SPhos, etc.) Increase Catalyst Loading check_catalyst->optimize_catalyst Yes check_reagents Reagent Quality Issue? check_conditions->check_reagents No optimize_conditions Screen Bases & Solvents Increase Temperature Improve Degassing check_conditions->optimize_conditions Yes optimize_reagents Use Fresh Reagents Ensure Anhydrous Solvents Use Stable Boron Source check_reagents->optimize_reagents Yes rerun Re-run Optimized Reaction optimize_catalyst->rerun optimize_conditions->rerun optimize_reagents->rerun

Caption: Troubleshooting workflow for low reaction yields.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R'₂NH, Base pd2_amido L₂Pd(II)(Ar)(NHR') amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR'₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Brominated Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of brominated naphthyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of brominated naphthyridine derivatives?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Such as the parent naphthyridine or 2-aminopyridine precursors.[1]

  • Over-brominated Products: Formation of di- or tri-brominated naphthyridine derivatives is a common issue, particularly with highly activated substrates or excess brominating agent.[2]

  • Positional Isomers: Bromination can sometimes occur at multiple positions on the naphthyridine ring, leading to a mixture of isomers that can be difficult to separate.

  • Residual Bromine/Brominating Agent: Excess bromine or reagents like N-bromosuccinimide (NBS) can persist in the crude product.[3][4]

  • Hydrolysis or Debromination Products: Brominated naphthyridines can be susceptible to hydrolysis or debromination, especially under harsh purification conditions.[5][6]

  • High-Boiling Point Solvents: Solvents like DMSO or pyridine used in the reaction may be difficult to remove.[1]

Q2: Which chromatographic techniques are most effective for purifying brominated naphthyridine derivatives?

A2: Column chromatography is the most widely used technique. The choice of stationary and mobile phases is crucial for successful separation:

  • Normal-Phase Chromatography: Silica gel is the most common stationary phase for purifying naphthyridine derivatives due to their polar nature.[7] Alumina can be a viable alternative for highly polar compounds or those that interact strongly with silica. A gradient elution, for instance, increasing the proportion of ethyl acetate in hexane, is often effective.[7]

  • Reversed-Phase Chromatography (HPLC): For analytical and small-scale preparative purification of highly polar or isomeric mixtures, reversed-phase chromatography (e.g., using a C18 column) can provide excellent resolution.[7]

  • Ion-Exchange Chromatography: This technique can be useful for separating charged impurities or derivatives.[8]

Q3: How can I remove residual bromine from my reaction mixture?

A3: Residual bromine can often be removed during the aqueous workup. Washing the organic layer with a reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), is a standard and effective method.[3][9] The disappearance of the red-brown color of bromine indicates the completion of the quench.

Q4: My brominated naphthyridine derivative is unstable on silica gel. What are my options?

A4: If your compound shows signs of degradation (e.g., streaking on TLC, low recovery from the column), consider the following:

  • Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (typically 1-2% in the eluent), can neutralize acidic sites on the silica surface, preventing the degradation of acid-sensitive compounds.[7]

  • Using an Alternative Stationary Phase: Alumina is generally more basic than silica gel and can be a good alternative.

  • Recrystallization: If the compound is a solid and has suitable solubility properties, recrystallization can be a powerful purification technique that avoids contact with chromatographic media.[10]

Q5: How can I separate positional isomers of my brominated naphthyridine?

A5: The separation of positional isomers can be challenging due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. Careful optimization of the mobile phase and column is required.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to separate cis-trans isomers and could be applicable to positional isomers.[11]

  • Fractional Recrystallization: If a suitable solvent system can be found where the isomers have different solubilities, fractional recrystallization may be possible.

  • Derivatization: In some cases, converting the isomers into derivatives with different physical properties can facilitate their separation, followed by the removal of the derivatizing group.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of brominated naphthyridine derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Product streaks or decomposes on TLC/Column Compound is acid-sensitive and degrading on silica gel.- Neutralize the eluent with 1-2% triethylamine.[7]- Use a different stationary phase like alumina.[7]- Attempt purification by recrystallization.[10]
Poor separation of product and impurities - Inappropriate solvent system polarity.- Co-elution of isomers or closely related byproducts.- Optimize the mobile phase polarity. A less polar system can improve separation.[12]- Consider using a different stationary phase (e.g., alumina or reversed-phase silica).[7]- For isomers, preparative HPLC or HSCCC may be necessary.[11]
Low recovery of the desired compound - Irreversible adsorption onto the stationary phase.- Decomposition during purification.- Product is too soluble in the recrystallization solvent.- Use a more polar eluent or add a modifier like methanol.- See "Product streaks or decomposes on TLC/Column".- For recrystallization, choose a solvent in which the compound is sparingly soluble at room temperature and highly soluble when hot. Cool slowly to maximize crystal formation.[10]
Presence of di-brominated impurity Over-bromination during the reaction.- Carefully control the stoichiometry of the brominating agent.[2]- Use a milder brominating agent (e.g., NBS instead of Br₂).[4]- Optimize chromatographic conditions for separation, possibly using a shallow gradient.
Final product has a yellow/orange tint Residual bromine or colored impurities.- Wash the crude product with aqueous sodium thiosulfate solution before chromatography.[9]- Recrystallize the purified product.[13]- Treat a solution of the product with activated carbon (use with caution as it can adsorb the product).
Debromination of the product is observed The compound is unstable under the purification conditions (e.g., presence of certain nucleophiles, light, or heat).- Avoid prolonged exposure to heat and light.- Use carefully purified, non-nucleophilic solvents.- If using a reducing agent to quench bromine, ensure it is thoroughly removed during workup.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This is a general guideline; specific solvent systems and conditions must be optimized for each compound, typically guided by TLC analysis.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[12]

  • Sample Loading:

    • Dissolve the crude brominated naphthyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, increase the percentage of ethyl acetate in hexane.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.[7]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated naphthyridine derivative.[12]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.[13]

  • Decolorization (Optional):

    • If the solution is colored, and the pure compound is known to be colorless, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Quickly filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cooling in an ice bath can maximize the yield of crystals.[12]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[12]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Brominated Naphthyridine Quench Quench with Na2S2O3 (Removes excess Br2) Crude_Product->Quench Extraction Solvent Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography If oil or complex mixture Recrystallization Recrystallization Extraction->Recrystallization If solid Purity_Check Purity Check (TLC, HPLC, NMR) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of brominated naphthyridine derivatives.

Troubleshooting_Logic Start Crude Product Purification TLC_Analysis TLC Analysis Start->TLC_Analysis Streaking Streaking/ Decomposition? TLC_Analysis->Streaking Try_Recrystallization Attempt Recrystallization TLC_Analysis->Try_Recrystallization If solid & poor chromatography Good_Separation Good Separation? Streaking->Good_Separation No Modify_Silica Add Et3N to Eluent or Use Alumina Streaking->Modify_Silica Yes Column_Chrom Proceed with Column Chromatography Good_Separation->Column_Chrom Yes Optimize_Eluent Optimize Eluent System Good_Separation->Optimize_Eluent No Pure Pure Product Column_Chrom->Pure Modify_Silica->TLC_Analysis Try_Recrystallization->Pure Optimize_Eluent->TLC_Analysis

References

Technical Support Center: Overcoming Catalyst Poisoning by Naphthyridine Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with catalyst poisoning by naphthyridine derivatives in catalytic reactions. The coordination of the lone pair of electrons on the naphthyridine nitrogen atoms to the metal center of a catalyst can lead to significant deactivation, resulting in reduced reaction rates, low yields, and incomplete conversions. This guide offers practical solutions to mitigate these effects and ensure the success of your chemical transformations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Drastic Drop in Reaction Rate or Stalled Reaction

  • Question: My reaction, which involves a naphthyridine-containing substrate, started but then slowed down significantly or stopped completely. What is the likely cause and how can I fix it?

  • Answer: A sudden decrease in reaction rate is a classic symptom of catalyst poisoning. The nitrogen atoms of the naphthyridine ring are likely coordinating to the active sites of your catalyst, rendering it inactive.

    Troubleshooting Steps:

    • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may compensate for the poisoned catalyst and drive the reaction to completion.

    • Employ Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the naphthyridine nitrogen to the metal center.

    • Acidic Additives: The addition of a mild acid can protonate the naphthyridine nitrogen, preventing its coordination to the catalyst.[1] Care must be taken as this is not suitable for acid-sensitive substrates.

    • Higher Temperatures: Increasing the reaction temperature may weaken the coordination of the naphthyridine to the catalyst, although this could also lead to undesirable side reactions.

Issue 2: Low Product Yield and/or Formation of Byproducts

  • Question: I am observing a low yield of my desired product and the formation of several byproducts in a cross-coupling reaction with a naphthyridine derivative. What could be the problem?

  • Answer: Low yields and byproduct formation are often interconnected and can be attributed to catalyst deactivation and subsequent side reactions.

    Troubleshooting Steps:

    • Degas Thoroughly: Ensure that all solvents and reagents are rigorously degassed to remove oxygen. Oxygen can promote side reactions like homocoupling and can also lead to the oxidation and deactivation of the active catalyst (e.g., Pd(0)).

    • Use a Pre-catalyst: Some Pd(II) pre-catalysts can lead to homocoupling during their initial reduction to Pd(0). Using a well-defined Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.

    • Optimize Ligand-to-Metal Ratio: In some cases, a higher ligand-to-metal ratio can help stabilize the active catalytic species and prevent deactivation pathways that lead to byproduct formation.

    • Check for Impurities: Ensure the purity of your starting materials and solvents. Impurities containing sulfur or other coordinating species can also act as catalyst poisons.

Issue 3: Catalyst Appears as a Black Precipitate (Palladium Black)

  • Question: My reaction mixture has turned black with a visible precipitate. What does this indicate?

  • Answer: The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst agglomeration and deactivation. This occurs when the active palladium nanoparticles aggregate into larger, inactive clusters.

    Troubleshooting Steps:

    • Improve Ligand Stabilization: This issue is often a result of insufficient stabilization of the catalytic species. Employing more robust and sterically demanding ligands is crucial.

    • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and aggregation. If possible, try running the reaction at a lower temperature.

    • Control Reactant Concentration: Very high concentrations of reactants can sometimes lead to faster catalyst turnover and a higher likelihood of deactivation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of catalyst poisoning by naphthyridine?

    • A1: The primary mechanism is the coordination of the lone pair of electrons on one or both of the sp²-hybridized nitrogen atoms of the naphthyridine ring to the metal center of the catalyst (e.g., Palladium). This forms a stable complex that blocks the active site, preventing the substrate from binding and participating in the catalytic cycle.

  • Q2: Are some naphthyridine isomers more potent catalyst poisons than others?

    • A2: Yes, the position of the nitrogen atoms can influence the chelating ability of the naphthyridine. Isomers where the nitrogen atoms are positioned to act as a bidentate ligand (e.g., 1,8-naphthyridine) can form very stable chelate complexes with the metal center, making them particularly strong poisons.

  • Q3: Can I regenerate a catalyst that has been poisoned by naphthyridine?

    • A3: In many cases, yes. Regeneration is possible but the effectiveness depends on the strength of the poison-catalyst bond. For heterogeneous catalysts like Palladium on carbon (Pd/C), washing with acidic or basic solutions, or treatment with a complexing agent can help remove the adsorbed naphthyridine. In some instances, oxidative or reductive treatments may be necessary.

  • Q4: How can I prevent catalyst poisoning from the outset?

    • A4: The most effective strategy is to design a catalytic system that is resistant to poisoning. This can involve using catalysts with modified active sites or applying protective coatings. For reactions involving nitrogen heterocycles, using bulky ligands that sterically shield the metal center is a common and effective preventative measure.[2]

  • Q5: Besides naphthyridines, what other nitrogen-containing heterocycles are known to be catalyst poisons?

    • A5: Many nitrogen-containing heterocycles can act as catalyst poisons, including pyridines, quinolines, pyrazines, and imidazoles.[3] The strength of the poisoning effect often correlates with the basicity and steric accessibility of the nitrogen atom.

Data Presentation

The following tables provide representative data on the impact of naphthyridine poisoning on the yield of a Suzuki-Miyaura cross-coupling reaction and the effectiveness of different mitigation and regeneration strategies.

Table 1: Effect of Naphthyridine Additive on Suzuki-Miyaura Coupling Yield

EntryNaphthyridine Additive (mol%)Reaction Time (h)Yield (%)
10295
25242
310215
4101225

Table 2: Mitigation Strategies to Overcome Naphthyridine Poisoning

EntryMitigation StrategyReaction Time (h)Yield (%)
1None (10 mol% Naphthyridine)1225
2Increased Catalyst Loading (5 mol%)1265
3Bulky Ligand (XPhos)488
4Acidic Additive (AcOH, 1 equiv.)675

Table 3: Efficacy of Catalyst Regeneration Protocols

EntryCatalyst StateReaction Time (h)Yield (%)
1Fresh Catalyst295
2Poisoned Catalyst (1st Reuse)830
3Regenerated (Acid Wash)385
4Regenerated (Base Wash)382

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in the Presence of a Naphthyridine Moiety

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if separate).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regeneration of Naphthyridine-Poisoned Palladium on Carbon (Pd/C)

This protocol describes a general acid-base washing procedure to regenerate deactivated Pd/C.

  • Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration through a pad of Celite. Wash the catalyst with the reaction solvent to remove residual products.

  • Acid Wash: Suspend the recovered catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl). Stir the suspension at room temperature for 30 minutes. This step aims to protonate and displace the bound naphthyridine.

  • Filtration and Neutralization: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Base Wash: Suspend the acid-washed catalyst in a dilute aqueous base solution (e.g., 0.1 M NaOH). Stir for 30 minutes to neutralize any remaining acid and remove other potential impurities.

  • Final Washing and Drying: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral. Then, wash with a volatile organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours. The catalyst should be handled carefully, as dry Pd/C can be pyrophoric.

Visualizations

The following diagrams illustrate key concepts and workflows related to catalyst poisoning by naphthyridine.

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Poisoning Pathway A Active Catalyst (e.g., Pd(0)) B Oxidative Addition A->B Aryl Halide Inactive_Complex Inactive Catalyst-Naphthyridine Complex A->Inactive_Complex Coordination C Transmetalation B->C Organometallic Reagent D Reductive Elimination C->D D->A Product Product D->Product Naphthyridine Naphthyridine (Poison) Naphthyridine->Inactive_Complex

Caption: Mechanism of catalyst poisoning by naphthyridine coordination.

Troubleshooting_Workflow Start Low Reaction Yield or Stalled Reaction Poisoning Suspect Catalyst Poisoning by Naphthyridine? Start->Poisoning Regenerate Regenerate Catalyst Start->Regenerate Post-Reaction Strategy Select Mitigation Strategy Poisoning->Strategy Yes Other_Issues Investigate Other Issues (e.g., Reagent Purity, Conditions) Poisoning->Other_Issues No Increase_Catalyst Increase Catalyst Loading Strategy->Increase_Catalyst Bulky_Ligand Use Bulky, Electron-Rich Ligand Strategy->Bulky_Ligand Acid_Additive Add Mild Acidic Additive Strategy->Acid_Additive End Reaction Improved Increase_Catalyst->End Bulky_Ligand->End Acid_Additive->End

References

Technical Support Center: Regioselective Functionalization of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 6-Bromo-1,8-naphthyridin-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki or Buchwald-Hartwig reaction on this compound is yielding a mixture of products or reacting at the wrong position. How can I improve regioselectivity?

Answer:

Improving regioselectivity in the functionalization of this compound requires careful control over reaction conditions. The inherent electronic properties of the substrate, with an electron-donating amino group at C2 and a bromine at C6, influence the reactivity of the different positions on the naphthyridine core. The C7 position is often susceptible to C-H activation due to the directing effect of the adjacent pyridine nitrogen.

Potential Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sterically hinder reaction at certain positions, thereby enhancing selectivity for the desired site. Experiment with a range of ligands to find the optimal one for your specific transformation.

  • Catalyst Choice: While many palladium catalysts can be effective, some are better suited for challenging substrates like nitrogen-containing heterocycles. Pre-formed catalysts or catalyst systems generated in situ can exhibit different selectivities.

  • Base and Solvent Effects: The nature of the base and solvent can significantly impact the reaction outcome. A weaker base might prevent side reactions, while the polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. A screening of different base/solvent combinations is often necessary.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, leading to higher regioselectivity.

  • Use of Directing Groups: If direct functionalization of a C-H bond is desired with high regioselectivity, consider the temporary installation of a directing group.[1][2][3] This strategy can overcome the inherent reactivity patterns of the substrate.

Issue 2: Low or No Product Yield in Cross-Coupling Reactions

Question: I am not getting any, or very little, of my desired coupled product when reacting this compound. What could be the problem?

Answer:

Low or no yield in cross-coupling reactions involving nitrogen-containing heterocycles is a common issue, often related to catalyst inhibition or deactivation.[4]

Potential Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center and inhibit its catalytic activity.[4] Using a higher catalyst loading or employing a ligand that is less susceptible to displacement by the substrate can mitigate this issue. Slow addition of the naphthyridine substrate to the reaction mixture can also be beneficial.[4]

  • Inactive Catalyst: Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5] The presence of oxygen can also deactivate the catalyst, so thorough degassing of solvents and reagents is crucial.[4]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent system. Screening different solvents or solvent mixtures, and adjusting the temperature, can improve solubility and reaction rates.[4]

  • Sub-optimal Reaction Conditions: The chosen combination of catalyst, ligand, base, and solvent may not be appropriate for this specific substrate. A systematic optimization of these parameters is often required.

Frequently Asked Questions (FAQs)

Q1: Which positions on the this compound core are most likely to react in a cross-coupling reaction?

A1: The primary site of reaction for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig is the carbon-bromine bond at the C6 position. However, under certain conditions, particularly those favoring C-H activation, the C7 position can also be functionalized due to its proximity to the N8 nitrogen. The amino group at C2 is a potential site for N-arylation in Buchwald-Hartwig reactions if an appropriate aryl halide is used as a coupling partner.

Q2: How can I selectively functionalize the C7 position via C-H activation without affecting the C6-bromo bond?

A2: Achieving selective C-H functionalization at C7 in the presence of a C-Br bond is challenging but can be accomplished by carefully selecting the reaction conditions. The use of specific directing groups that favor palladation at the C7 position can be a viable strategy.[6] Additionally, some rhodium-catalyzed C-H activation methods have shown high regioselectivity for positions adjacent to nitrogen in heterocyclic systems.[6]

Q3: What are the most common side reactions to look out for?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions). This can often be minimized by ensuring anaerobic conditions.[4]

  • Dehalogenation: Reduction of the C-Br bond, resulting in the formation of 1,8-naphthyridin-2-amine. This can be promoted by certain bases and ligands.

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before cross-coupling occurs. Using boronic esters or anhydrous conditions can help reduce this side reaction.[4]

Q4: Are there any general recommendations for starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for a Suzuki coupling would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos or XPhos). A common base is K₂CO₃ or Cs₂CO₃, and a typical solvent system is a mixture of an organic solvent like dioxane or toluene with water.[4][7][8] However, optimization will likely be necessary.

Data Presentation

Table 1: General Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Nitrogen Heterocycles

ParameterRecommended Starting ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can offer improved reliability.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), cataCXium ALigand choice is crucial for reactivity and selectivity.[5][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuBase strength can influence reaction rate and side reactions.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFBiphasic systems are common for Suzuki reactions.[10]
Temperature 80-120 °COptimization is often required.

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromo-Substituted Nitrogen Heterocycles

ParameterRecommended Starting ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) sources can be used.[5]
Ligand BINAP, Xantphos, Buchwald ligands (RuPhos, BrettPhos)Ligand selection depends on the nature of the amine.[5][9]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is typically required.[5]
Solvent Toluene, Dioxane, THFAnhydrous solvents are generally used.
Temperature 80-110 °CReaction times can vary significantly.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (4-10 mol%) in the organic solvent.

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed catalyst solution to the reaction vessel containing the solids.

  • If a biphasic system is used, add the degassed water.

  • Seal the reaction vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Trial Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (2-10 mol%), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Add the this compound (1.0 equiv.) and the desired amine coupling partner (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Initial Reaction Setup cluster_screening Condition Screening cluster_analysis Analysis & Iteration cluster_end Final Protocol start Define Target Functionalization (e.g., C6-Arylation) catalyst Screen Pd Catalyst & Ligand start->catalyst Select initial conditions base Screen Base catalyst->base solvent Screen Solvent base->solvent temperature Optimize Temperature solvent->temperature analysis Analyze Yield & Regioselectivity (LC-MS, NMR) temperature->analysis Run small-scale reactions troubleshoot Troubleshoot Issues (Low Yield, Poor Selectivity) analysis->troubleshoot Identify problems optimized Optimized Protocol analysis->optimized Successful outcome troubleshoot->catalyst Iterate on conditions

Caption: Workflow for optimizing regioselectivity in cross-coupling reactions.

suzuki_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-Br pd0->pd2_halide Oxidative Addition pd2_alkoxide [Ar-Pd(II)L_n-OR'] pd2_halide->pd2_alkoxide Base Activation pd2_aryl Ar-Pd(II)L_n-Ar' pd2_alkoxide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-Br (this compound) aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_aryl base Base (e.g., K₂CO₃) base->pd2_alkoxide

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-Br pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product aryl_halide Ar-Br (this compound) aryl_halide->pd2_halide amine HNR'R'' amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions for the functionalization of 6-Bromo-1,8-naphthyridin-2-amine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing palladium-catalyzed cross-coupling reactions with this compound?

A1: The primary challenges arise from the electronic properties of the 1,8-naphthyridine ring system and the presence of the amino group. The two nitrogen atoms in the naphthyridine core can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as catalyst poisoning, can result in low or no conversion. Additionally, the electron-donating amino group can influence the reactivity of the C-Br bond.

Q2: How can I minimize catalyst deactivation when working with this compound?

A2: Several strategies can be employed to mitigate catalyst deactivation:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center, preventing strong coordination with the naphthyridine nitrogens, and their electron-donating nature can enhance the catalytic activity.[1]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, which can minimize deactivation pathways.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Slow Addition: In some cases, the slow addition of the this compound substrate to the reaction mixture can help maintain a low concentration of the potentially inhibiting substrate, reducing its effect on the catalyst.

Q3: What is a good starting point for catalyst loading in these reactions?

A3: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and reasonable starting point. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial. However, excessively high catalyst concentrations can lead to the formation of side products and complicate purification. Systematic optimization by gradually decreasing the catalyst loading from an effective initial concentration is recommended to find the optimal level.

Q4: My reaction mixture is turning black. What does this indicate and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and aggregation into an inactive, elemental form.[1] To prevent this, you can:

  • Use appropriate bulky and electron-rich ligands to stabilize the active Pd(0) species.[1]

  • Control the reaction temperature, as high temperatures can accelerate catalyst decomposition.[1]

  • Ensure a strictly inert atmosphere to prevent oxidation of the catalyst.[1]

Troubleshooting Guide

This troubleshooting guide is designed to address common issues encountered during palladium-catalyzed reactions of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst deactivation/poisoning by the naphthyridine nitrogen atoms.Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Consider using a pre-formed palladium pre-catalyst.
Inefficient oxidative addition of the C-Br bond.Increase the reaction temperature. Switch to a more electron-rich ligand to enhance the reactivity of the palladium center.
Inappropriate base.Screen different bases. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary.
Poor quality of reagents or solvents.Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas.
Incorrect catalyst to ligand ratio.Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.
Sub-optimal reaction temperature.Lowering the reaction temperature may reduce the rate of side reactions.
Reaction Stalls After Initial Conversion Catalyst degradation over time.Try adding the catalyst in portions over the course of the reaction. Lower the reaction temperature and extend the reaction time.
Difficult Product Purification High catalyst loading.Optimize the reaction to use the lowest effective catalyst loading.
Formation of closely related impurities.Adjust the reaction conditions (e.g., temperature, reaction time, base) to improve selectivity.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables provide a summary of typical catalyst loadings and reaction conditions for various palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄2 - 5K₂CO₃Toluene/H₂O80 - 10060 - 90
Pd(OAc)₂ / SPhos1 - 3K₃PO₄1,4-Dioxane100 - 11075 - 95
PdCl₂(dppf)2 - 5Cs₂CO₃DMF90 - 10070 - 92
PEPPSI-IPr0.5 - 2K₃PO₄t-AmylOH10085 - 98

Table 2: Buchwald-Hartwig Amination of Bromo-N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / XPhos1 - 3NaOtBuToluene100 - 11070 - 95
RuPhos Precatalyst1 - 2LHMDSTHF65 - 8080 - 98
BrettPhos Precatalyst1 - 2Cs₂CO₃1,4-Dioxane100 - 11075 - 90
Pd(OAc)₂ / BINAP2 - 4K₃PO₄Toluene10065 - 85

Table 3: Sonogashira Coupling of Bromo-N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂2 - 5CuI (4 - 10)Et₃NDMF25 - 8070 - 95
Pd(PPh₃)₄1 - 3CuI (2 - 5)i-Pr₂NHTHF25 - 6075 - 90
Pd(OAc)₂ / PPh₃2 - 4CuI (5)Et₃NAcetonitrile8060 - 85

Table 4: Heck Reaction of Bromo-N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂1 - 3Et₃NDMF100 - 12060 - 85
PdCl₂(PPh₃)₂2 - 5K₂CO₃Acetonitrile80 - 10055 - 80
Herrmann's Catalyst0.5 - 2NaOAcNMP120 - 14070 - 90

Table 5: Cyanation of Bromo-N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)Cyanide SourceSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄3 - 5Zn(CN)₂DMF80 - 10060 - 85
Pd₂(dba)₃ / dppf1 - 3K₄[Fe(CN)₆]DMAc120 - 14070 - 90
Pd(OAc)₂ / XPhos2 - 4KCNToluene100 - 11065 - 88

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions of this compound. These are intended as starting points and may require optimization for specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction mixture at the appropriate temperature (25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction:

  • To a sealed tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (if required), and the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Add the alkene (1.5-2.0 equiv) and the degassed solvent (e.g., DMF or NMP).

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Cyanation:

  • In a glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., dppf-Pd-Cl₂, 2-5 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv) to a Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., DMF or DMAc).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with an appropriate aqueous solution (e.g., sodium hypochlorite).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere catalyst Add Palladium Catalyst and Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Conversion? check_catalyst Check Catalyst/Ligand System start->check_catalyst Yes check_conditions Review Reaction Conditions start->check_conditions No, but side products check_reagents Verify Reagent Purity start->check_reagents Still no improvement change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand use_precatalyst Switch to a Pre-catalyst change_ligand->use_precatalyst increase_loading Increase Catalyst Loading use_precatalyst->increase_loading optimize_base Screen Different Bases check_conditions->optimize_base optimize_temp Increase Temperature optimize_base->optimize_temp degas_solvent Ensure Rigorous Degassing optimize_temp->degas_solvent purify_reagents Purify Starting Materials check_reagents->purify_reagents

Caption: A decision-making workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Ar-Br ox_add Oxidative Addition ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r L₂Pd(II)(Ar)(R) pd2_complex->pd2_r R-B(OR)₂ (Base activated) transmetal->pd2_r boronate R-B(OR)₂ boronate->transmetal base Base base->transmetal pd2_r->pd0 red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product Ar-R red_elim->product arbr Ar-Br arbr->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Managing byproduct formation in the synthesis of 6-substituted-1,8-naphthyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-substituted-1,8-naphthyridin-2-amines. Our aim is to help you manage and minimize byproduct formation, thereby improving the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-substituted-1,8-naphthyridin-2-amines, and what are the main challenges?

A1: The most prevalent method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[1] This reaction typically involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. For the synthesis of 6-substituted-1,8-naphthyridin-2-amines, a common starting material is a 2,6-diaminopyridine derivative.

The primary challenges associated with this synthesis are:

  • Controlling Regioselectivity: When using unsymmetrical ketones, there is a risk of forming isomeric byproducts. This is a significant challenge in achieving a high purity final product.[1]

  • Byproduct Formation: Aside from regioisomers, other side reactions can lead to various byproducts, complicating the purification process.

  • Purification: Separating the desired product from structurally similar byproducts and unreacted starting materials can be challenging.

Q2: What are the major sources of byproduct formation in the Friedländer synthesis of 1,8-naphthyridines?

A2: In the context of the Friedländer synthesis, the principal source of byproducts is the lack of regioselectivity when employing unsymmetrical ketones. This can lead to the formation of two different constitutional isomers. For instance, the reaction of 2-aminonicotinaldehyde with 2-butanone can yield both 2,3-dimethyl- and 2-ethyl-1,8-naphthyridine.[1] Additionally, self-condensation of the reactants can also contribute to the formation of undesired byproducts.

Q3: How can I improve the regioselectivity of the Friedländer synthesis to minimize isomeric byproducts?

A3: Improving regioselectivity is crucial for a successful synthesis. Here are some effective strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.

  • Slow Addition of Reactants: A slow and controlled addition of the ketone to the reaction mixture can favor the formation of one regioisomer over the other.

  • Temperature Control: The reaction temperature can also impact regioselectivity. It is advisable to optimize the temperature for your specific substrates to maximize the yield of the desired isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-substituted-1,8-naphthyridin-2-amines and provides potential solutions.

Problem 1: Low Yield of the Desired Product

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the reaction temperature.
Suboptimal Reaction Conditions Optimize the reaction conditions, including solvent, temperature, and catalyst. Recent studies have shown that solvent-free grinding conditions or using water as a solvent can sometimes improve yields.[1]
Purity of Starting Materials Ensure the purity of your starting materials, especially the substituted 2,6-diaminopyridine and the active methylene compound, as impurities can lead to side reactions and lower the yield.

Problem 2: Presence of Multiple Products (Poor Regioselectivity)

Potential CauseSuggested Solution
Use of Unsymmetrical Ketones This is a known challenge. To improve regioselectivity, consider the following: - Catalyst Choice: Employ a catalyst known to favor the desired regioisomer, such as TABO for 2-substituted products. - Controlled Addition: Add the ketone slowly to the reaction mixture. - Temperature Optimization: Experiment with different temperatures to find the optimal condition for your specific reaction.
Isomeric Byproducts The formation of positional isomers, such as a 7-substituted-1,8-naphthyridin-2-amine instead of the desired 6-substituted isomer, can occur depending on the starting materials. Careful selection of precursors is critical.

Problem 3: Difficulty in Purifying the Final Compound

Potential CauseSuggested Solution
Persistent Impurities If your purified product is still contaminated, consider the following: - Isomeric Impurities: These can be very difficult to separate due to similar chemical properties. High-performance column chromatography with a shallow solvent gradient may be necessary. In some cases, derivatizing the mixture to alter the polarity of one component can aid in separation. - Di-substituted Byproducts: Careful optimization of column chromatography is the primary method for removal.
Unreacted Starting Materials Unreacted aminopyridine precursors can often be removed with a pH-adjusted extraction. An acidic wash will protonate the basic starting material, allowing it to be extracted into the aqueous layer.
Compound "Oiling Out" During Recrystallization This indicates that the solvent system is not optimal. Try using a different solvent or a solvent mixture to achieve proper crystallization.

Data Presentation

Table 1: Effect of Catalyst on the Regioselectivity of the Friedländer Synthesis

CatalystSubstratesProduct Ratio (2-substituted : 2,3-disubstituted)Reference
Pyrrolidine2-aminobenzaldehyde and 2-butanone90:10J. Org. Chem. 2003, 68, 467-477
TABO 2-aminonicotinaldehyde and 2-butanone 96:4 J. Org. Chem. 2003, 68, 467-477
LiOH·H₂O2-aminonicotinaldehyde and ethyl acetoacetate85% yield (single isomer)Green Chem., 2019, 21, 3050-3056
Choline Hydroxide2-aminonicotinaldehyde and acetone>95% yield (single isomer)ACS Omega 2021, 6, 19869–19880

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,8-Naphthyridines in Water

  • To a reaction vessel, add the 2-aminonicotinaldehyde derivative (0.5 mmol) and the corresponding carbonyl compound (0.5-1.5 mmol).

  • Add 1 mL of water to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6-12 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Concentrate the organic layer under vacuum to obtain the crude product. The catalyst will remain in the aqueous phase.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Prepare a silica gel column slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% chloroform or dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A gradient of chloroform to chloroform/methanol (98/2) has been used successfully for similar compounds. For aminonaphthyridines, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-substituted-1,8-naphthyridin-2-amine.

Protocol 3: Purification by Acidic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic impurities, such as unreacted aminopyridines, will be protonated and move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutralization and Final Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Byproduct_Formation_Workflow cluster_troubleshooting Troubleshooting Steps start Crude Reaction Mixture tlc Analyze by TLC/LC-MS start->tlc decision Multiple Spots Detected? tlc->decision pure Pure Product decision->pure No impure Identify Impurities decision->impure Yes isomeric Isomeric Byproducts? impure->isomeric starting_material Unreacted Starting Material? isomeric->starting_material No purify_isomers Optimize Chromatography (Shallow Gradient) isomeric->purify_isomers Yes other Other Byproducts? starting_material->other No acid_wash Perform Acidic Wash starting_material->acid_wash Yes recrystallize Recrystallization/ Column Chromatography other->recrystallize Yes end Purified Product other->end No purify_isomers->end acid_wash->end recrystallize->end

Caption: Troubleshooting workflow for byproduct formation.

Friedlander_Reaction cluster_reactants Reactants cluster_products Potential Products aminopyridine 2,6-Diaminopyridine Derivative reaction Friedländer Annulation (Base or Acid Catalyzed) aminopyridine->reaction ketone Unsymmetrical Ketone ketone->reaction desired_product Desired 6-Substituted-1,8- naphthyridin-2-amine reaction->desired_product Major Pathway (with regioselective catalyst) byproduct Isomeric Byproduct reaction->byproduct Minor Pathway

Caption: Friedländer synthesis pathways.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Bromo- and 6-Chloro-1,8-naphthyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and the optimization of reaction conditions are critical for the efficient synthesis of target molecules. This guide provides a comparative overview of the reactivity of 6-bromo-1,8-naphthyridin-2-amine and 6-chloro-1,8-naphthyridin-2-amine in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The inherent differences in the carbon-halogen bond strength between the bromo and chloro substituents significantly influence the reaction kinetics and overall efficiency of these transformations. Generally, the C-Br bond is weaker than the C-Cl bond, leading to a higher reactivity of the bromo-substituted naphthyridine in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2] This guide presents a qualitative and quantitative comparison based on established principles and representative experimental data from analogous heterocyclic systems, offering insights for reaction design and optimization.

Comparative Reactivity Data

While direct head-to-head comparative studies for 6-bromo- and 6-chloro-1,8-naphthyridin-2-amine are not extensively available in the literature, the following tables summarize the expected relative reactivity and typical reaction conditions based on data from structurally similar halo-pyridines and -quinolines. The provided yields and reaction times are illustrative and may vary depending on the specific coupling partners and optimized conditions.

Table 1: Suzuki-Miyaura Coupling – A Comparative Overview

ParameterThis compound6-chloro-1,8-naphthyridin-2-amine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Temperature 80-100 °C100-120 °C
Representative Yield Good to ExcellentModerate to Good

Table 2: Buchwald-Hartwig Amination – A Comparative Overview

ParameterThis compound6-chloro-1,8-naphthyridin-2-amine
Relative Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosPd₂(dba)₃ with more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos)
Typical Base NaOtBu, K₃PO₄NaOtBu, LHMDS
Typical Temperature 90-110 °C110-130 °C
Representative Yield Good to ExcellentModerate to Good

Table 3: Sonogashira Coupling – A Comparative Overview

ParameterThis compound6-chloro-1,8-naphthyridin-2-amine
Relative Reactivity HigherSignificantly Lower
Typical Catalyst Pd(PPh₃)₂Cl₂/CuIMore active catalyst systems, often requiring specific ligands and higher temperatures
Typical Base Et₃N, DIPACs₂CO₃, K₂CO₃
Typical Temperature 50-80 °C100-120 °C
Representative Yield Good to ExcellentLow to Moderate

Experimental Protocols

The following are detailed, representative methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These protocols are based on established procedures for similar heteroaryl halides and should be optimized for the specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 6-halo-1,8-naphthyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the 6-halo-1,8-naphthyridin-2-amine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • 6-halo-1,8-naphthyridin-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the 6-halo-1,8-naphthyridin-2-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 6-halo-1,8-naphthyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 6-halo-1,8-naphthyridin-2-amine, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to 60-100 °C until completion as monitored by TLC.

  • Cool the mixture, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography.

Visualizing Reaction Pathways and Workflow

To further elucidate the chemical transformations and the comparative experimental design, the following diagrams are provided.

Experimental_Workflow Comparative Reactivity Workflow cluster_start Starting Materials cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_analysis Analysis cluster_conclusion Conclusion Bromo This compound Suzuki Suzuki-Miyaura Bromo->Suzuki Buchwald Buchwald-Hartwig Bromo->Buchwald Sonogashira Sonogashira Bromo->Sonogashira Chloro 6-chloro-1,8-naphthyridin-2-amine Chloro->Suzuki Chloro->Buchwald Chloro->Sonogashira Analysis Reaction Monitoring (TLC, LC-MS) Product Isolation & Characterization Yield & Purity Determination Suzuki->Analysis Buchwald->Analysis Sonogashira->Analysis Conclusion Comparative Reactivity Assessment Analysis->Conclusion

Caption: Logical workflow for the comparative study of reactivity.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR¹R² Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR¹R² Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkynyl CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination PdII_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-C≡CR Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord Cu_Alkyne [Cu(C≡CR)] Alkyne_Coord->Cu_Alkyne Cu_Alkyne->Transmetalation Base Base Base->Alkyne_Coord Deprotonation Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Coord

Caption: Generalized catalytic cycle for the Sonogashira coupling.

References

A Comparative Guide to the Suzuki Coupling of 6-Bromo-1,8-naphthyridin-2-amine and Other Halo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities. The functionalization of this core structure, often achieved through cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1]

This guide provides a comparative overview of the Suzuki coupling performance of 6-Bromo-1,8-naphthyridin-2-amine against other halo-naphthyridine derivatives. By presenting experimental data, detailed protocols, and key mechanistic insights, this document aims to assist researchers in optimizing their synthetic strategies towards novel naphthyridine-based compounds.

Comparative Performance in Suzuki Coupling

The reactivity of halo-naphthyridines in Suzuki coupling is influenced by several factors, including the nature and position of the halogen atom, the electronic properties of the naphthyridine ring, and the specific reaction conditions employed. Generally, the reactivity of halogens follows the order I > Br > Cl.[2] For bromo-substituted pyridinic systems, the reactivity is also dependent on the position of the bromine atom relative to the nitrogen, often following the order 4- > 2- > 3-bromo.[2] This trend can be extrapolated to naphthyridine systems, although steric hindrance and the electronic environment of the specific isomer play a significant role.

The following table summarizes representative experimental data for the Suzuki coupling of various halo-naphthyridines with arylboronic acids. It is important to note that the data is compiled from different sources and direct comparison should be made with caution as the reaction conditions are not identical.

Halo-naphthyridineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/EtOH/H₂O10012~75-85 (estimated)
5-Bromo-8-methoxy-1,7-naphthyridinePhenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O9018High Yields
2-Chloro-1,8-naphthyridinePhenylboronic acidPd₂(dba)₃ (2) / XPhos (4)XPhosK₃PO₄1,4-Dioxane1001685
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene/H₂O1001892 (for mono-arylation)
3-Bromo-1,6-naphthyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃DME/H₂O801288

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-naphthyridine with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

  • Halo-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the halo-naphthyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the halo-naphthyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition ArX Ar-X PdII_Ar_Ar Ar-Pd(II)Ln-Ar' PdII_complex->PdII_Ar_Ar Ar'-B(OH)₂ / Base Transmetalation Transmetalation ArBOH2 Ar'-B(OH)₂ + Base PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Halo-naphthyridine, Boronic Acid, Base, Catalyst atmosphere Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere glassware Dry Glassware (Schlenk Flask) glassware->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat to Reaction Temperature with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring extraction Cool and Perform Aqueous Work-up monitoring->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for Suzuki coupling reactions.

Discussion on Reactivity and Optimization

The presence of the amino group in this compound can influence the Suzuki coupling reaction. The lone pair of electrons on the amine nitrogen can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition.[3] However, with the appropriate choice of bulky electron-rich phosphine ligands, such as those from the Buchwald-Hartwig series (e.g., XPhos, SPhos), this issue can often be mitigated. These ligands promote the desired catalytic cycle and can lead to high yields.

For chloro-naphthyridines, the C-Cl bond is stronger and generally less reactive than the C-Br bond.[2] Therefore, more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands), are often required to achieve efficient coupling.

The choice of base is also critical.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5] The solubility and strength of the base can significantly impact the reaction rate and yield.

References

Comparative Analysis of 6-Substituted-1,8-Naphthyridin-2-Amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-1,8-naphthyridin-2-amine derivatives and related compounds. Due to a lack of publicly available systematic studies on a homologous series of 6-substituted-1,8-naphthyridin-2-amines, this guide draws insights from closely related 1,8-naphthyridine scaffolds to elucidate the potential impact of substitutions on biological activity.

The 1,8-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on this heterocyclic system plays a crucial role in determining the potency and selectivity of these molecules. This guide focuses on the influence of substituents, particularly at the C-6 position, on the biological efficacy of 1,8-naphthyridine derivatives.

Data Presentation: Comparative Biological Activity

While a direct comparison of a series of 6-substituted-1,8-naphthyridin-2-amines is not available, the following tables summarize the cytotoxic activities of various substituted 1,8-naphthyridine derivatives to provide a broader context of their potential.

Table 1: Cytotoxicity of Substituted 2-Phenyl-1,8-Naphthyridin-4-ones [3]

CompoundSubstituentsGI50 (µM) against select cell lines
44 5,7-di-CH3, 3'-OCH3Low micromolar to nanomolar range
45 5-CH3, 7-Cl, 3'-OCH3Low micromolar to nanomolar range
46 5-CH3, 7-F, 3'-OCH3Low micromolar to nanomolar range
47 5-CH3, 3'-OCH3Low micromolar to nanomolar range
48 7-CH3, 3'-OCH3Low micromolar to nanomolar range
49 3'-OCH3Low micromolar to nanomolar range
- 4'-F, Cl, CH3, or OCH3Reduced or no activity
- 2'-substitutionInactive

Note: The original data refers to a panel of 60 human tumor cell lines from the National Cancer Institute. This table provides a qualitative summary of the reported potent compounds.

Table 2: Cytotoxicity of Methyl-Substituted Naphthyridine Derivatives [4]

CompoundSubstitutionIC50 HeLa (µM)IC50 HL-60 (µM)IC50 PC-3 (µM)
5 6-CH3> Colchicine> Colchicine> Colchicine
10 6-CH3> Colchicine> Colchicine> Colchicine
15 6-CH3, 2-naphthyl2.3> Colchicine> Colchicine
16 7-CH3, 2-naphthyl0.70.15.1
Colchicine -23.67.819.7

Note: The greater than symbol (>) indicates that the compound was more potent than the reference compound, colchicine.

Structure-Activity Relationship Insights

From the available data on related 1,8-naphthyridine structures, several SAR trends can be inferred:

  • Substitution at C-6 and C-7: The presence of a methyl group at the C-6 or C-7 position of the naphthyridine ring appears to be favorable for cytotoxic activity.[4]

  • Substitution on the Phenyl Ring (at C-2): For 2-phenyl-1,8-naphthyridin-4-ones, a methoxy group at the 3'-position of the phenyl ring is consistently associated with potent cytotoxicity.[3] Conversely, substitutions at the 4'-position (F, Cl, CH3, OCH3) or the 2'-position lead to a significant decrease or complete loss of activity.[3]

  • Fused Ring Systems: The fusion of other rings to the 1,8-naphthyridine scaffold can lead to potent biological activity, as seen in Aurora kinase inhibitors derived from the 5H-benzo[c][5][6]naphthyridin-6-one scaffold.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

General Synthesis of 1,8-Naphthyridines via Friedlander Reaction

The Friedlander annulation is a common and efficient method for the synthesis of the 1,8-naphthyridine core.[6]

  • Reaction Setup: A mixture of an α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde is prepared in a suitable solvent, often with a catalyst. Basic ionic liquids have been shown to be effective green solvents and catalysts for this reaction.[6]

  • Reaction Conditions: The reaction mixture is typically heated (e.g., at 80 °C) and stirred magnetically in a Schlenk reaction bottle.[6]

  • Workup and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl ether) and deionized water. The organic phase is collected and evaporated to yield the crude product. The final 1,8-naphthyridine derivative is then purified using silica gel column chromatography.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,8-naphthyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[4]

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Some 1,8-naphthyridine derivatives have been identified as inhibitors of key kinases in this pathway, such as mTOR.[1][8]

mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Naphthyridine 1,8-Naphthyridine Derivative (e.g., Torin2) Naphthyridine->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1,8-naphthyridine derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 1,8-naphthyridine derivatives as potential therapeutic agents.

Experimental_Workflow Synthesis Synthesis of 1,8-Naphthyridine Derivatives (e.g., Friedlander Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the discovery of novel 1,8-naphthyridine-based drug candidates.

References

Comparative Analysis of 6-Bromo-1,8-naphthyridin-2-amine Derivatives: A Crystallographic and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and an amine group, as in 6-Bromo-1,8-naphthyridin-2-amine, offers significant opportunities for further functionalization and the development of novel therapeutic agents. A thorough understanding of the three-dimensional structure and physicochemical properties of these derivatives is paramount for rational drug design.

This guide provides a comparative overview of the analytical techniques used to characterize this compound derivatives, with a primary focus on X-ray crystal structure analysis. Due to the limited availability of public crystallographic data for this specific family of compounds, this guide presents a generalized experimental workflow for X-ray crystallography, alongside comparative spectroscopic data for related 1,8-naphthyridine derivatives to offer valuable structural insights.

Crystallographic Data of a Substituted 1,8-Naphthyridine Derivative

As a point of reference, the following table summarizes the crystallographic data for a related compound, 7-diacetamino-2,4-dimethyl-1,8-naphthyridine. This data provides a baseline for the expected crystallographic parameters of similar 1,8-naphthyridine derivatives.

ParameterValue
Chemical FormulaC14H15N3O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.345(2)
b (Å)12.567(3)
c (Å)12.678(3)
α (°)90
β (°)100.23(3)
γ (°)90
Volume (ų)1308.9(6)
Z4

Comparative Spectroscopic Analysis

In the absence of extensive crystallographic data, spectroscopic methods provide an alternative and powerful means of comparing the structural and electronic properties of this compound derivatives with other substituted 1,8-naphthyridines.

UV-Vis Absorption and Fluorescence Spectroscopy

The following table presents a comparison of the absorption (λmax) and emission (λem) maxima for a series of 1,8-naphthyridine derivatives, illustrating the influence of different substituents on their photophysical properties.

CompoundSolventλmax (nm)λem (nm)
1,8-NaphthyridineEthanol299, 310-
2-Methyl-1,8-naphthyridineEthanol308, 318-
2-Amino-1,8-naphthyridineEthanol325385
2,7-Dimethyl-1,8-naphthyridineAcetonitrile315, 325-
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1,8-naphthyridine derivatives. The chemical shifts are sensitive to the electronic environment of the nuclei, providing valuable information about substituent effects.

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
1,8-NaphthyridineCDCl₃9.08 (H2, H7), 8.15 (H4, H5), 7.50 (H3, H6)153.5, 145.8, 137.2, 121.5
2-Amino-1,8-naphthyridineDMSO-d₆8.45 (H7), 7.89 (H4), 7.40 (H5), 6.95 (H3), 6.55 (NH₂)161.2, 154.8, 148.5, 137.9, 115.4, 110.2

Experimental Protocols

Synthesis and Crystallization of 1,8-Naphthyridine Derivatives

A general procedure for the synthesis of substituted 1,8-naphthyridines often involves the Friedländer annulation, which is the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Crystallization: The key to successful X-ray crystal structure analysis is the growth of high-quality single crystals.[1][2][3]

  • Solvent Selection : The synthesized compound is dissolved in a minimal amount of a suitable hot solvent or a mixture of solvents.[2] Common solvents for 1,8-naphthyridine derivatives include ethanol, acetonitrile, and dichloromethane.

  • Slow Cooling : The saturated solution is allowed to cool slowly to room temperature.[3] To promote the formation of large, well-ordered crystals, the container can be insulated to slow the cooling process further.[2]

  • Vapor Diffusion : Alternatively, the vapor diffusion method can be employed. The compound is dissolved in a solvent, and this solution is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, leading to crystallization.

  • Crystal Harvesting : Once crystals have formed, they are carefully isolated from the mother liquor by filtration and washed with a small amount of cold solvent.[1]

X-ray Diffraction Data Collection and Structure Determination

The following is a generalized workflow for single-crystal X-ray diffraction analysis.[4][5]

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas.[6]

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer.[4] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7] The diffraction pattern is recorded on a detector, such as a CCD or CMOS detector.[4]

  • Data Processing : The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[8]

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

  • Structure Refinement : An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystal structure analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex aromatic amines. The choice of phosphine ligand is a critical parameter, profoundly influencing the reaction's efficiency, substrate scope, and overall success.[1][3] This guide provides a comparative analysis of various ligands applicable to the Buchwald-Hartwig amination of 6-Bromo-1,8-naphthyridin-2-amine, a key intermediate in the development of various therapeutic agents. The data presented is a compilation from studies on structurally similar heteroaromatic halides to provide a predictive framework for ligand selection.

Comparative Performance of Common Phosphine Ligands

The selection of an optimal ligand for the amination of this compound is dictated by a balance of steric and electronic properties that influence the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5] Bulky, electron-rich phosphine ligands are generally favored as they promote the oxidative addition of the aryl halide and facilitate the final reductive elimination step.[3][6] Below is a summary of commonly employed ligands and their expected performance based on data from analogous heteroaromatic systems.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Characteristics & References
Xantphos Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃ or NaOtBuToluene or Dioxane90-11012-2485-95A versatile and widely used ligand for heteroaromatic amination.[4][7][8]
XPhos Pd₂(dba)₃ or G3-XPhosK₂CO₃ or K₃PO₄t-BuOH or Toluene80-1008-1680-92Highly effective for coupling with a broad range of amines, including primary and secondary amines.[4][9]
RuPhos Pd₂(dba)₃ or G3-RuPhosLiHMDS or Cs₂CO₃THF or Dioxane65-10012-2475-90Particularly effective for coupling secondary amines and challenging substrates.[10][11]
SPhos Pd₂(dba)₃ or G2-SPhosK₃PO₄ or Cs₂CO₃Toluene or THF80-11010-2078-88A robust ligand with broad applicability, often used for sterically hindered substrates.[8][10]
BINAP Pd₂(dba)₃ or Pd(OAc)₂NaOtBu or Cs₂CO₃Toluene10016-2460-75A bidentate ligand, one of the earlier generations, effective for some aryl halides.[2][12]
BrettPhos G3-BrettPhosLiHMDS or K₂CO₃THF or t-BuOH65-10012-2470-85Designed for coupling primary amines and has shown high selectivity.[5][10]

Experimental Protocols

A generalized experimental procedure for the Buchwald-Hartwig amination of this compound is provided below. Optimization of the ligand, base, solvent, and temperature is often necessary for achieving the highest yield with a specific amine coupling partner.

General Procedure for Ligand Screening
  • Preparation: To an oven-dried Schlenk tube or a sealed reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1,8-naphthyridin-2,6-diamine.

Visualizing the Process

To better understand the experimental design and the underlying catalytic process, the following diagrams illustrate a typical workflow for ligand screening and the simplified catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Purification cluster_optimization Optimization start Define Substrates: This compound Amine Coupling Partner catalyst_system Select Catalyst System: - Pd Precursor - Ligand - Base - Solvent start->catalyst_system reaction_setup Reaction Setup: - Inert Atmosphere - Add Reagents - Heat & Stir catalyst_system->reaction_setup monitoring Reaction Monitoring: - TLC - LC-MS reaction_setup->monitoring workup Work-up: - Cool - Dilute - Filter monitoring->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spec purification->characterization analysis Analyze Yield & Purity characterization->analysis optimization Optimize Conditions: - Vary Ligand, Base, Solvent, Temp. analysis->optimization optimization->catalyst_system Iterate

Caption: A generalized workflow for the screening and optimization of ligands for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Ar(Br)Pd(II)L₂ pd0->oxidative_addition Oxidative Addition (+ Ar-Br) amine_coordination [Ar(Br)Pd(II)L₂(HNR'R'')]⁺ oxidative_addition->amine_coordination Amine Coordination (+ HNR'R'') deprotonation ArPd(II)L₂(NR'R'') amine_coordination->deprotonation Deprotonation (- H-Base⁺) deprotonation->pd0 Reductive Elimination product Ar-NR'R'' deprotonation->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[4]

References

A Comparative Benchmarking Guide: 6-Bromo-1,8-naphthyridin-2-amine and Other Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets with high affinity, offer a strategic advantage. This guide provides an objective comparison of the 6-bromo-1,8-naphthyridin-2-amine scaffold against three other well-established privileged scaffolds: quinoline, quinazoline, and benzimidazole. By presenting key physicochemical properties, biological activities supported by experimental data, and relevant signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for targeted drug design.

Physicochemical Properties: A Foundation for Drug-Likeness

A molecule's journey through the body is governed by its physicochemical properties. Adherence to established principles, such as Lipinski's Rule of Five, can significantly enhance the probability of developing an orally bioavailable drug.[1][2][3][4][5] The following table summarizes key physicochemical parameters for the core scaffolds. While experimental data for this compound is limited, its properties have been predicted computationally and are presented alongside the foundational structures of the other scaffolds.

PropertyThis compoundQuinolineQuinazolineBenzimidazoleLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 224.06[6][7]129.16[8]130.15[9]118.14[10]< 500
logP (Octanol-Water Partition Coefficient) 1.9 (Predicted)2.19[11]1.3 (Predicted)1.32[10]< 5
Hydrogen Bond Donors 20[11]01≤ 5
Hydrogen Bond Acceptors 31[11]22≤ 10
Compliance with Rule of Five YesYesYesYesNo more than one violation

Note: Properties for quinoline, quinazoline, and benzimidazole are for the unsubstituted parent scaffolds. Derivatives will have altered properties.

Comparative Biological Activity: Targeting Key Signaling Pathways

Kinase Inhibition Profile

Protein kinases are critical regulators of cellular signaling and are prominent targets in cancer therapy. The table below presents a comparative view of the half-maximal inhibitory concentrations (IC50) of representative derivatives from each scaffold class against common oncogenic kinases.

Kinase TargetNaphthyridine Derivative (Example)Quinoline Derivative (Example)Quinazoline Derivative (Example)Benzimidazole Derivative (Example)
EGFR Data not available for this compound0.49 µM (6-substituted-4-anilinoquinoline)[15]0.056 µM (Erlotinib)[16]Data variable, often multi-targeted
VEGFR2 Data not available for this compoundData variable, often multi-targeted0.247 µM (Quinazolin-4(3H)-one derivative)[16]Data variable, often multi-targeted
CDK2 Data not available for this compoundPotent inhibition by 3H-pyrazolo[4,3-f]quinolines (nanomolar IC50)[17]0.173 µM (Quinazolin-4(3H)-one derivative)[16]Data variable, often multi-targeted
PI3K Data not available for this compound1.9 nM (Imidazo[4,5-c]quinoline derivative)[15]Data variable, often multi-targetedData variable, often multi-targeted
c-Met Data not available for this compound9.3 nM (3,6-disubstituted quinoline)[15]Data variable, often multi-targetedData variable, often multi-targeted
In Vitro Cytotoxicity Profile

The anti-proliferative activity of these scaffolds is a key indicator of their potential as anticancer agents. The following table summarizes the IC50 values of representative derivatives against various cancer cell lines.

Cell LineNaphthyridine Derivative (Example)Quinoline Derivative (Example)Quinazoline Derivative (Example)Benzimidazole Derivative (Example)
MCF-7 (Breast) 0.03–8.5 µM (Aaptamine derivatives)[12][14]5-11 µM (Indole quinoline hybrid)[18]0.20 µM (Quinazolin-4(3H)-one hydrazide)[16]IC50 values in low µM range for various derivatives[19]
HepG2 (Liver) 0.03–8.5 µM (Aaptamine derivatives)[12][14]5-11 µM (Indole quinoline hybrid)[18]IC50 values in low µM range for various derivatives[20]IC50 values in low µM range for various derivatives[19]
A549 (Lung) Data not available0.496 mM (Quinoline-8-sulfonamide)[21]IC50 values in low µM range for various derivatives[20]Data not available
K562 (Leukemia) 0.03–8.5 µM (Aaptamine derivatives)[12][14]0.15 µM (Thieno[3,2-c]quinoline derivative)[15]IC50 values in low µM range for various derivatives[20]Data not available

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecular interactions is crucial for understanding the mechanism of action of targeted therapies. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways often targeted by kinase inhibitors and a general workflow for scaffold comparison.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling.

Scaffold_Comparison_Workflow Scaffold_Selection Scaffold Selection (Naphthyridine, Quinoline, etc.) Synthesis Derivative Synthesis Scaffold_Selection->Synthesis Physicochem Physicochemical Profiling (Solubility, logP, etc.) Synthesis->Physicochem In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro_Kinase Cell_Viability Cell-Based Assays (MTT, etc.) Synthesis->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Physicochem->SAR_Analysis In_Vitro_Kinase->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

Caption: General Experimental Workflow for Scaffold Comparison.

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
  • Kinase Enzyme: Dilute the kinase to the desired concentration in kinase buffer.
  • Substrate: Prepare the specific peptide or protein substrate in kinase buffer.
  • Test Compounds: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
  • Add 2 µL of the diluted kinase enzyme to each well and incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
  • Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

3. Data Analysis:

  • Measure the luminescence using a plate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO, final concentration <0.5%).
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The quinoline, quinazoline, and benzimidazole scaffolds have a well-documented history in successful drug discovery programs, with numerous derivatives demonstrating potent biological activities.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] The 1,8-naphthyridine core, while also showing significant promise, remains a less explored territory, with the specific derivative this compound representing a novel starting point for medicinal chemistry efforts.

This guide provides a framework for the initial assessment of these scaffolds. While direct comparative data for this compound is currently sparse, its favorable physicochemical profile suggests it is a promising candidate for further investigation. The provided experimental protocols and pathway diagrams offer a roadmap for researchers to systematically evaluate its potential and benchmark it against established privileged structures. Future studies focused on the synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Comparison of 6-Bromo-1,8-naphthyridin-2-amine and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 6-Bromo-1,8-naphthyridin-2-amine and its derivatives is crucial for researchers in drug discovery and materials science. This guide provides a comparative overview of the spectroscopic properties of the parent compound and its potential reaction products, offering insights into the structural changes occurring during chemical transformations. Due to the limited availability of direct experimental data for this compound and its specific reaction products in publicly accessible literature, this guide will focus on the expected spectroscopic characteristics based on known data for analogous naphthyridine structures. We will also outline the general experimental protocols for key reactions and spectroscopic analyses.

Spectroscopic Properties of this compound

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons on the naphthyridine core are expected to appear as doublets and doublets of doublets in the range of δ 7.0-8.5 ppm. The amino protons would likely appear as a broad singlet. The proton on the carbon adjacent to the bromine atom is expected to be deshielded.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the bromine atom (C-6) would be significantly shifted, and the carbons of the pyridine ring with the amino group (C-2, C-3, C-4) would also show characteristic shifts.
IR Spectroscopy (cm⁻¹) Characteristic N-H stretching vibrations for the primary amine are expected around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the naphthyridine ring would be observed in the 1500-1650 cm⁻¹ region. A C-Br stretching vibration is expected in the lower frequency region (typically below 700 cm⁻¹).
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in case of soft ionization techniques. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments. Predicted m/z for [M+H]⁺ is approximately 223.98 and 225.98.[1]

Common Reactions and Spectroscopic Comparison with Products

This compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the 6-position of the naphthyridine core and an aryl or heteroaryl group from a boronic acid derivative.

Reaction Scheme:

Suzuki_Coupling Reactant This compound Product 6-Aryl-1,8-naphthyridin-2-amine Reactant->Product Suzuki Coupling ArylBoronicAcid Ar-B(OH)₂ ArylBoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Table 2: Expected Spectroscopic Changes upon Suzuki-Miyaura Coupling

Spectroscopic TechniqueThis compound6-Aryl-1,8-naphthyridin-2-amine (e.g., Aryl = Phenyl)
¹H NMR Aromatic signals of the naphthyridine core.Additional signals in the aromatic region corresponding to the newly introduced aryl group. The signal for the proton at C-5 would likely experience a shift due to the change in the neighboring substituent.
¹³C NMR Signal for the carbon atom bonded to bromine (C-6).Disappearance of the C-Br signal and appearance of new signals corresponding to the aryl group carbons. The signal for C-6 would shift significantly upfield.
Mass Spectrometry Molecular ion peak with bromine isotopic pattern.Molecular ion peak corresponding to the mass of the coupled product, without the bromine isotopic pattern.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 6-position.

Reaction Scheme:

Buchwald_Hartwig Reactant This compound Product 6-(Dialkyl/Aryl)amino-1,8-naphthyridin-2-amine Reactant->Product Buchwald-Hartwig Amination Amine R₂NH Amine->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Table 3: Expected Spectroscopic Changes upon Buchwald-Hartwig Amination

Spectroscopic TechniqueThis compound6-(N-Substituted)-1,8-naphthyridin-2-amine (e.g., N-Substituted = Morpholinyl)
¹H NMR Aromatic signals of the naphthyridine core.Additional signals corresponding to the protons of the newly introduced amine substituent (e.g., characteristic signals for the morpholine ring protons).
¹³C NMR Signal for the carbon atom bonded to bromine (C-6).Disappearance of the C-Br signal and appearance of new signals for the carbons of the amine substituent. The signal for C-6 would shift significantly.
Mass Spectrometry Molecular ion peak with bromine isotopic pattern.Molecular ion peak corresponding to the mass of the aminated product, without the bromine isotopic pattern.

Experimental Protocols

The following are generalized experimental protocols for the reactions and spectroscopic analyses discussed. Researchers should optimize these conditions for their specific substrates and equipment.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water or toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq) in an anhydrous solvent (e.g., toluene or dioxane) is subjected to degassing. The reaction is then heated under an inert atmosphere at 80-110 °C for 6-24 hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_interpretation Data Interpretation Start This compound Reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Reaction NMR NMR (¹H, ¹³C) IR IR MS Mass Spectrometry Product Reaction Product Reaction->Product Product->NMR Product->IR Product->MS Structure_Product Structure of Product NMR->Structure_Product IR->Structure_Product MS->Structure_Product Structure_Start Structure of Starting Material Comparison Comparative Analysis Structure_Start->Comparison Structure_Product->Comparison

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and its derivatives from common cross-coupling reactions. While direct experimental data is currently scarce in the public domain, the principles outlined here, based on analogous structures, offer a robust framework for researchers to identify and characterize these important compounds. The provided general protocols serve as a starting point for the synthesis and subsequent detailed spectroscopic investigation of novel 1,8-naphthyridine derivatives.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-1,8-naphthyridin-2-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-1,8-naphthyridin-2-amine is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and can cause serious eye damage, necessitating its management as hazardous waste.[1][2] Adherence to established protocols for chemical waste is mandatory to mitigate risks of chemical spills, fires, and toxic exposures.[3]

Hazard Profile and Key Data

A summary of the key hazard and identification data for this compound is provided in the table below for quick reference. This information is essential for the correct labeling and handling of the waste.

ParameterValueReference
CAS Number 64874-38-0[4][5]
Molecular Formula C₈H₆BrN₃[1][4]
Molecular Weight 224.06 g/mol [1][4]
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1]
Hazard Statements H302: Harmful if swallowed, H318: Causes serious eye damage[1]
Precautionary Statements P280, P301 + P312 + P330, P305 + P351 + P338 + P310, P501[1]
Storage Class 11: Combustible Solids[1]
Incompatibilities Strong oxidizing agents, Strong bases[6]

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe disposal of this compound from a laboratory setting. These guidelines are based on general best practices for hazardous chemical waste management.[3][7][8]

Waste Identification and Segregation
  • Classification: this compound must be treated as hazardous chemical waste.[8] It should not be disposed of in regular trash or down the sanitary sewer.[7][9]

  • Segregation: Keep this waste separate from other incompatible waste streams, such as strong oxidizing agents and strong bases.[6] Use dedicated and clearly labeled containers for accumulation.

Container Selection and Labeling
  • Primary Container: Use a chemically compatible container with a leak-proof, screw-on cap.[10] Ensure the container is in good condition, free from cracks or leaks.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[7][8] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7][8]

    • The quantity of waste.

    • The date of waste generation.

    • The place of origin (e.g., department, room number).

    • The name and contact information of the Principal Investigator.[7]

    • Appropriate hazard pictograms.[7]

Waste Storage
  • Designated Area: Store the waste in a designated, secure hazardous waste storage area within the laboratory.[10]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[8][10] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[10]

  • Container Management: Keep the waste container closed except when adding waste.[8][10]

Disposal of Contaminated Materials
  • Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and Kim Wipes, should be double-bagged in clear plastic bags.[10] The contents of the bag must be listed on the hazardous waste tag.[10]

  • Sharps: Contaminated sharps, including needles and broken glassware, must be placed in a puncture-resistant sharps container.[11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][12] The rinsate must be collected and disposed of as hazardous waste.[8][12] After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[12]

Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[7]

  • Professional Service: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal service.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Classify as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Select & Label Compatible Container C->D E Store in Designated Area with Secondary Containment D->E F Contaminated Materials? E->F G Solid Waste: Double Bag & Tag F->G Yes (Solid) H Sharps: Puncture-Resistant Container F->H Yes (Sharps) I Empty Containers: Triple Rinse, Collect Rinsate F->I Yes (Empty Container) J Contact EHS for Pickup F->J No G->J H->J I->J K Professional Disposal by Licensed Contractor J->K

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-Bromo-1,8-naphthyridin-2-amine (CAS No. 64874-38-0) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant operational environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[1]

A comprehensive summary of required personal protective equipment is provided below.

PPE Category Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.To prevent contact with the eyes, which can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin irritation and absorption. The specific glove material should be chosen based on the breakthrough time for the substance and the duration of handling.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or where significant exposure is possible, a chemical-resistant apron or suit is recommended.To protect the skin from accidental contact.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 or higher particulate respirator is recommended.[2][3][4][5][6]To prevent respiratory tract irritation from inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill-Control Materials gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_handle Weigh and Handle in Ventilated Enclosure don_ppe->weigh_handle close_container Securely Close Container After Use weigh_handle->close_container waste_solid Segregate Contaminated Solid Waste weigh_handle->waste_solid decontaminate Decontaminate Work Surfaces close_container->decontaminate close_container->waste_solid doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->waste_solid dispose_haz Dispose as Hazardous Waste waste_solid->dispose_haz waste_chem Segregate Unused Chemical Waste waste_chem->dispose_haz

Safe Handling Workflow for this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill control materials (e.g., absorbent pads, appropriate neutralizing agent for brominated compounds if available) on hand.

  • Handling:

    • Before handling, don the appropriate PPE: lab coat, chemical safety goggles, and chemically resistant gloves.

    • When weighing or transferring the solid, perform these actions within a ventilated enclosure (e.g., fume hood) to minimize dust inhalation.

    • Avoid creating dust. Use appropriate tools for transfer.

    • After use, ensure the container is tightly sealed to prevent leakage or contamination.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after handling is complete.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal Plans

Proper storage and disposal are critical for safety and environmental compliance.

Storage:

Storage Parameter Requirement
Temperature Store in a cool, dry place. A recommended storage temperature is 4°C.[7]
Container Keep in a tightly closed, original container.
Ventilation Store in a well-ventilated area.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[1]
Light Protect from light.[7]

Disposal Plan:

All waste containing this compound, including the chemical itself and any contaminated materials, must be treated as hazardous waste.

  • Unused Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be collected in a sealed, labeled hazardous waste container for proper disposal.

  • Disposal Method: The preferred method of disposal for brominated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if the person feels unwell, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,8-naphthyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,8-naphthyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.